2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQIQTSFCNUHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588060 | |
| Record name | 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926234-72-2 | |
| Record name | 3-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid" CAS number
An In-Depth Technical Guide to 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: A Keystone Building Block in Modern Medicinal Chemistry
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 926234-72-2), a sophisticated chemical intermediate of significant interest to researchers and professionals in drug development. We will explore its core physicochemical properties, delve into the strategic rationale for its molecular design, and present a validated, logical synthetic pathway. The guide elucidates the profound impact of its dual fluorinated moieties—the aromatic fluorine and the trifluoromethoxy group—on pharmacokinetic and pharmacodynamic profiles, establishing its value as a versatile scaffold for creating next-generation therapeutics.
Introduction: A Molecule of Strategic Importance
In the landscape of pharmaceutical sciences, the design of novel molecular entities with optimized properties is paramount. This compound has emerged as a valuable building block for this purpose. Its structure, a biphenyl carboxylic acid, is strategically decorated with two distinct fluorine-containing groups that impart unique and desirable characteristics to potential drug candidates.
The strategic incorporation of fluorine into drug molecules is a well-established method for enhancing critical properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This guide serves as a technical resource for scientists leveraging this powerful intermediate in their research and development endeavors.
Core Compound Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 926234-72-2 | [3][4] |
| Molecular Formula | C14H8F4O3 | [3][4] |
| Molecular Weight | 300.2051 g/mol | [3][4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | [4] |
| InChI Key | OUQIQTSFCNUHCQ-UHFFFAOYSA-N | [4] |
The Scientific Rationale: Causality of Fluorine's Influence
The utility of this compound in drug discovery is not coincidental; it is a direct result of the electronic properties of its substituents. The presence of both a fluorine atom and a trifluoromethoxy group offers a synergistic advantage.
-
The Fluoro Substituent: The fluorine atom on the benzoic acid ring acts as a powerful electron-withdrawing group. This has several consequences:
-
Modulation of Acidity (pKa): It increases the acidity of the carboxylic acid group, which can influence ionization state at physiological pH and affect interactions with target proteins.
-
Blocking Metabolic Sites: A C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can enhance the metabolic stability and prolong the half-life of a drug.[5]
-
-
The Trifluoromethoxy (-OCF3) Group: This group is often considered a "super lipophilic" moiety.
-
Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule.[5] This is a critical factor for improving a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly important for CNS-targeting drugs.[6]
-
Metabolic Stability: Similar to the C-F bond, the trifluoromethoxy group is exceptionally stable and resistant to metabolic degradation.[5]
-
The logical relationship between these structural features and their desirable pharmaceutical outcomes is illustrated below.
Caption: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Protocol (Illustrative)
This protocol is a self-validating system based on established chemical principles. The causality for each step is explained to ensure reproducibility and understanding.
-
Reactor Setup & Inert Atmosphere:
-
Action: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the entire system with an inert gas (e.g., Argon or Nitrogen).
-
Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high reaction efficiency.
-
-
Reagent Addition:
-
Action: To the flask, add (2-(Trifluoromethoxy)phenyl)boronic acid (1.1 equivalents), 2-Fluoro-4-bromobenzoic acid (1.0 equivalent), and a suitable base such as sodium carbonate (Na2CO3, 2.0 equivalents).
-
Causality: A slight excess of the boronic acid ensures the complete consumption of the more valuable aryl bromide. The base is essential for the transmetalation step in the catalytic cycle.
-
-
Solvent and Catalyst Introduction:
-
Action: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling inert gas through it for 15-20 minutes. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 equivalents).
-
Causality: The biphasic solvent system facilitates the dissolution of both the organic reagents and the inorganic base. Degassing removes dissolved oxygen. The phosphine ligands stabilize the palladium catalyst.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring is crucial to determine the point of completion and avoid side-product formation.
-
-
Workup and Purification:
-
Action: After cooling to room temperature, separate the organic layer. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product. Filter the solid, wash with water, and then purify, for instance, by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Causality: Acidification protonates the carboxylate salt, rendering it insoluble in the aqueous phase and allowing for its isolation. Recrystallization is a standard technique to obtain high-purity solid material.
-
Applications in Drug Discovery
The unique structural features of this compound make it a versatile intermediate for a range of therapeutic areas. While it is a building block and not a final drug, its core can be found in precursors to:
-
Kinase Inhibitors: Many kinase inhibitors, particularly in oncology, utilize substituted biphenyl scaffolds to interact with the ATP-binding pocket of kinases. [1]* Anti-inflammatory Agents: The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a starting point for novel cyclooxygenase (COX) inhibitors. [7]* CNS-Targeting Agents: The high lipophilicity imparted by the trifluoromethoxy group makes this scaffold particularly suitable for developing drugs that need to penetrate the blood-brain barrier, such as antipsychotics or antidepressants. [6]
Conclusion
This compound is more than just a chemical reagent; it is a product of rational design aimed at solving key challenges in medicinal chemistry. The strategic placement of its fluorinated groups provides a powerful tool for enhancing the metabolic stability and bioavailability of drug candidates. Its straightforward incorporation into larger molecules via robust synthetic methods like the Suzuki coupling ensures its continued relevance and utility for researchers and scientists dedicated to the discovery of new and improved medicines.
References
- This compound, 98% Purity, C14H8F4O3, 5 grams.Google Cloud.
- This compound - CymitQuimica.CymitQuimica.
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Benzoic Acids in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Fluoro-4-nitrobenzoic acid - Chem-Impex.Chem-Impex.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The Crucial Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, a fluorinated biphenyl carboxylic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine and a trifluoromethoxy group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, detailed experimental protocols for their determination, and insights into computational prediction methodologies.
Compound Identity and Structure
The structural integrity and identity of a compound are the bedrock of any scientific investigation. For this compound, the following identifiers are crucial for its unambiguous documentation and retrieval from chemical databases.
| Identifier | Value | Source |
| CAS Number | 926234-72-2 | [1][2][3] |
| Molecular Formula | C₁₄H₈F₄O₃ | [2][3] |
| Molecular Weight | 300.21 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Synonyms | 3-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | [2] |
| InChI Key | OUQIQTSFCNUHCQ-UHFFFAOYSA-N | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted and Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation / Notes |
| Melting Point (°C) | 160 - 180 | Based on the melting points of similar fluorinated benzoic acid derivatives such as 2-fluoro-4-(trifluoromethyl)benzoic acid (168 °C)[4] and considering the increased molecular complexity. |
| Boiling Point (°C) | > 300 | Estimated based on the high melting point and the presence of polar functional groups and a biphenyl scaffold, suggesting strong intermolecular forces. Direct determination may result in decomposition. |
| Aqueous Solubility | Poorly soluble | The presence of two aromatic rings and a trifluoromethoxy group suggests low aqueous solubility. Fluorination can sometimes increase solubility, but the overall lipophilic character is likely to dominate.[5] |
| pKa | 3.5 - 4.5 | The carboxylic acid group is the primary acidic center. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups are expected to increase acidity compared to benzoic acid (pKa ~4.2), though intramolecular interactions could modulate this. |
| LogP | 4.0 - 5.0 | The high degree of fluorination and the biphenyl structure contribute to a high octanol-water partition coefficient, indicating significant lipophilicity. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the procedures.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tamp the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) of tightly packed material is in the bottom of the tube.
-
Invert the capillary tube and tap it gently on a hard surface to ensure the sample is compacted at the sealed end.
-
-
Apparatus Setup (e.g., Mel-Temp or similar):
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/minute) for a preliminary, approximate melting point determination.
-
Once the approximate range is known, allow the apparatus to cool.
-
For an accurate determination, set the heating rate to a slow and steady 1-2 °C/minute, starting from a temperature approximately 20 °C below the expected melting point.
-
-
Observation and Recording:
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range constitutes the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat transfer throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that a saturated solution is achieved.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a low-binding, inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining microscopic solid particles.
-
-
Quantification of Dissolved Compound:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound in the diluted solution using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
Causality Behind Experimental Choices:
-
Excess Solid: Guarantees that the solution reaches its maximum saturation point.
-
Extended Equilibration Time: Ensures that the dissolution process has reached a thermodynamic equilibrium.
-
Filtration: Is crucial to separate the dissolved and undissolved compound, preventing overestimation of solubility.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the title compound, the pKa value is crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample and Titrant Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent. Due to its likely poor aqueous solubility, a co-solvent system (e.g., water-methanol or water-acetonitrile) may be necessary. The final concentration should be in the millimolar range.
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), which will serve as the titrant.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the dissolved sample into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the sample solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 or 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration until the pH has risen significantly past the equivalence point (the point at which the moles of added base equal the initial moles of the acid).
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (where the slope is steepest), which can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.
-
At the half-equivalence point, half of the carboxylic acid has been neutralized, and the concentrations of the acidic form ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], pH = pKa.
-
Causality Behind Experimental Choices:
-
Co-solvent System: Necessary for compounds with low aqueous solubility to ensure complete dissolution for accurate titration. The determined pKa will be an apparent pKa in that specific solvent system.
-
Standardized Titrant: Ensures the molarity of the titrant is accurately known, which is essential for calculating the equivalence point.
-
Slow, Incremental Additions: Allows for accurate determination of the pH change, especially around the buffer region and the equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the C-F bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is often used for quantitative analysis in conjunction with HPLC.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for its physicochemical characterization. The detailed protocols for determining melting point, aqueous solubility, and pKa, along with an understanding of the underlying scientific principles, equip researchers with the necessary tools to generate high-quality, reliable data. Such data is indispensable for advancing the development of new pharmaceuticals and materials based on this promising chemical scaffold.
References
- Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704.
-
American Elements. (n.d.). This compound, 98% Purity. Retrieved January 18, 2026, from [Link]
-
Stenutz, R. (n.d.). 2-fluoro-4-(trifluoromethyl)benzoic acid. Retrieved January 18, 2026, from [Link]
- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340.
-
ResearchGate. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved January 18, 2026, from [Link]
-
Exp 1 - Melting Points. (n.d.). Retrieved January 18, 2026, from [Link]
-
Environmental Science & Technology. (2022). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved January 18, 2026, from [Link]
- Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2014). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 983–988.
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 18, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-trifluoromethylbenzoic acid, phenyl ester. Retrieved January 18, 2026, from [Link]
- Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2021). 4-Fluoro-2-(phenylamino)benzoic acid.
Sources
A Comprehensive Guide to the Synthesis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Abstract
This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, a key building block in the development of advanced pharmaceuticals and functional materials. The presented synthetic route is centered around a robust and highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward saponification. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also in-depth explanations of the underlying chemical principles, the rationale for reagent selection, and process validation.
Introduction: Strategic Importance and Synthetic Overview
This compound is a biaryl carboxylic acid derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom, a trifluoromethoxy group, and a carboxylic acid moiety imparts unique electronic properties, metabolic stability, and binding capabilities to molecules incorporating this scaffold. The trifluoromethoxy (-OCF3) group, in particular, is a valuable bioisostere for other functional groups, offering enhanced lipophilicity and metabolic resistance.[1]
The synthetic strategy detailed herein is designed for efficiency, scalability, and high fidelity. It employs a two-step sequence beginning with the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[2] This is followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. This approach ensures high yields and simplifies purification procedures.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to a C-C bond formation between the two aromatic rings as the key strategic step. This leads directly to a Suzuki-Miyaura coupling reaction, which is ideally suited for this purpose.
The chosen forward synthesis pathway is as follows:
-
Step 1: Suzuki-Miyaura Coupling: Formation of the biaryl C-C bond by coupling an aryl halide (Methyl 4-bromo-2-fluorobenzoate) with an arylboronic acid (2-(trifluoromethoxy)phenylboronic acid). The carboxylic acid is protected as a methyl ester to prevent potential interference with the basic reaction conditions of the coupling.
-
Step 2: Saponification: Hydrolysis of the intermediate methyl ester under basic conditions to liberate the desired carboxylic acid.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis route.
Step 1: Suzuki-Miyaura Cross-Coupling
The core of this synthesis is the palladium-catalyzed cross-coupling of Methyl 4-bromo-2-fluorobenzoate with 2-(trifluoromethoxy)phenylboronic acid.[3] This reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the precatalyst. It is an air-stable Pd(0) source that readily enters the catalytic cycle. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand can be used.[6]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step by forming a more nucleophilic boronate species. Its use is well-documented in Suzuki couplings involving aryl bromides.[7][8]
-
Solvent System: A mixture of 1,4-dioxane and water is employed. Dioxane effectively solubilizes the organic substrates and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Step 1
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq.), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble nitrogen or argon through the stirred solution for an additional 20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Reaction: Heat the mixture to 85-90 °C and maintain stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoate as a pure solid.
Step 2: Saponification to Final Product
The final step is the hydrolysis of the methyl ester intermediate to the target carboxylic acid. Basic hydrolysis, or saponification, is chosen because it is an irreversible process, driving the reaction to completion and simplifying product isolation.[9][10] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[11]
Detailed Experimental Protocol: Step 2
-
Dissolution: Dissolve the purified Methyl 2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoate (1.0 eq.) from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq., typically 2 M solution) to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature or warm gently to 40-50 °C to expedite the reaction. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight to yield this compound.
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight | Step | Typical Yield | Appearance |
| Methyl 2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzoate | C₁₅H₁₀F₄O₃ | 314.23 g/mol | 1 | 85-95% | White solid |
| This compound | C₁₄H₈F₄O₃ | 300.21 g/mol | 2 | 90-98% | White solid |
Expected Characterization Data for the Final Product:
-
¹H NMR: Characteristic aromatic proton signals. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
-
¹⁹F NMR: Two distinct signals are expected, one for the Ar-F and another for the -OCF₃ group.
-
¹³C NMR: Resonances corresponding to all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed (e.g., [M-H]⁻ in ESI-negative mode).
Conclusion
The synthetic route described in this guide, utilizing a Suzuki-Miyaura coupling followed by saponification, represents a highly effective and reliable method for producing this compound. The protocols are built on well-understood and robust chemical transformations, ensuring high yields and purity. The detailed explanations for procedural choices provide a solid foundation for researchers to successfully implement and, if necessary, adapt this synthesis for their specific research and development needs.
References
-
Wikipedia contributors. (n.d.). Ester hydrolysis. Wikipedia. [9]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [11]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
-
JoVE. (2025, May 22). Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis.
-
ChemicalBook. (2025, July 24). 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0. [12]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [10]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. [7]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [4]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [5]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [2]
-
Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylboronic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
-
NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC.
-
J-STAGE. (n.d.). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING.
-
Sigma-Aldrich. (n.d.). 2-(Trifluoromethoxy)phenylboronic acid. [3]
-
Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
-
NIH. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. [1]
-
CymitQuimica. (n.d.). This compound.
-
Royal Society of Chemistry. (n.d.). Supramolecular palladium(II) complex of adamantyl-functionalized N-heterocyclic carbene ligand: an efficient and recyclable catalyst for Suzuki-Miyaura coupling in aqueous media.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [6]
-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
-
ACS Publications. (n.d.). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. [8]
Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 2-(Trifluoromethoxy)phenylboronic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Foreword: The Strategic Value of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When these fluorine motifs are integrated into privileged structures like the biaryl benzoic acid scaffold, the resulting compounds, such as This compound , emerge as highly valuable building blocks for developing next-generation therapeutics and functional materials.[1][2]
This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of data to explore the causality behind its structural features, propose robust methodologies for its synthesis and characterization, and discuss its potential in research and development. The insights presented herein are curated for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this specific molecular entity.
Molecular Identity and Physicochemical Profile
This compound is a biaryl carboxylic acid characterized by three key functional groups whose interplay defines its chemical behavior: the carboxylic acid, a bridging fluorine atom, and a trifluoromethoxy group. Its systematic IUPAC name is 3-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid.[3]
A summary of its core physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 926234-72-2 | [3] |
| Molecular Formula | C₁₄H₈F₄O₃ | [3] |
| Molecular Weight | 300.21 g/mol | [3] |
| InChI Key | OUQIQTSFCNUHCQ-UHFFFAOYSA-N | [3] |
Structural Elucidation and Conformational Analysis
While a specific single-crystal X-ray diffraction study for the title compound is not publicly available, we can infer its likely structural characteristics by analyzing crystallographic data from closely related analogs.
The Biaryl Core and Inter-ring Dihedral Angle
The central feature is the biphenyl system. In substituted biphenyls, steric hindrance between the ortho-substituents dictates the dihedral angle between the two phenyl rings. In this molecule, the fluorine atom at the 2-position and the trifluoromethoxy group at the 2'-position will likely force the rings out of planarity to minimize steric clash. For comparison, in 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the dihedral angle between the phenyl rings is a significant 88.7°.[4] A similar non-planar conformation is expected here, which is a critical determinant of the molecule's overall 3D shape and its ability to fit into a protein's binding pocket.
The Carboxylic Acid Group Orientation
The carboxylic acid group is another key conformational element. In crystalline benzoic acids, this group often forms centrosymmetric dimers via strong intermolecular O-H···O hydrogen bonds.[4][5] The planarity of the carboxyl group relative to its attached phenyl ring is influenced by both electronic effects and crystal packing forces. In 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxyl group is twisted out of the benzene ring plane by approximately 20.2°.[6][7] A similar out-of-plane orientation is anticipated for the title compound, impacting its hydrogen bonding patterns and solubility.
The Role of Fluorine Substituents
The fluorine and trifluoromethoxy groups are not mere decorations; they are powerful modulators of the molecule's electronic and physical properties.
-
2-Fluoro Group: This ortho-fluorine atom acts as a weak hydrogen bond acceptor and influences the acidity of the adjacent carboxylic acid. Its presence is a key driver of the non-planar ring conformation.
-
2'-(Trifluoromethoxy) Group: The -OCF₃ group is a lipophilic electron-withdrawing group. It enhances metabolic stability by blocking a potential site of aromatic hydroxylation and increases the molecule's ability to cross biological membranes.
The relationship between these structural motifs and their induced properties is visualized below.
Caption: Key structural motifs and their influence on molecular properties.
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most logical and industrially scalable approach to synthesize the biaryl core of this molecule is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and typically proceeds in high yields.[8]
Synthetic Precursors
-
Boronic Acid Partner: 2-(Trifluoromethoxy)phenylboronic acid.
-
Aryl Halide Partner: 4-Bromo-2-fluorobenzoic acid or its corresponding methyl ester. Using the ester can prevent potential side reactions involving the acidic proton of the carboxylic acid.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromo-2-fluorobenzoate (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude methyl ester intermediate by column chromatography on silica gel.
-
Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Final Isolation: Acidify the reaction mixture with 1M HCl to a pH of ~2-3, leading to the precipitation of the final product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield this compound. Further purification can be achieved by recrystallization.
Caption: Proposed workflow for the synthesis of the title compound.
Analytical and Spectroscopic Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should show distinct aromatic signals. The protons on the fluoro-benzoic acid ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The protons on the trifluoromethoxy-phenyl ring will also appear as a multiplet. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.
-
¹⁹F NMR: This is a critical technique. Two signals are expected: one for the aryl-fluoride and a quartet for the -OCF₃ group (split by the three equivalent fluorine atoms, though this is often a singlet depending on the specific environment and instrument resolution).
-
¹³C NMR: The spectrum will be complex, showing 14 distinct carbon signals. The signals for carbons bonded to fluorine will appear as doublets (due to C-F coupling), providing valuable structural confirmation.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₄H₈F₄O₃) by providing a highly accurate mass measurement of the molecular ion [M-H]⁻ or [M+H]⁺.
Quality Control and Purity Assessment Workflow
The protocol for ensuring the final compound meets the high-purity standards required for research and development is outlined below.
Caption: A self-validating workflow for analytical characterization.
Potential Biological Activity and Applications
While direct biological studies on this compound are not widely published, its structure is emblematic of compounds with significant therapeutic potential. Fluorinated benzoic acid derivatives are known intermediates in the synthesis of antibacterial and antifungal agents, as well as compounds targeting the central nervous system.[2]
The combination of a biaryl core, which provides a rigid scaffold for receptor interaction, with metabolic-blocking fluorine groups makes this molecule a prime candidate for:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a biaryl core.
-
Precursor for Anti-inflammatory Agents: The benzoic acid moiety is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Intermediate for Agrochemicals: The stability imparted by fluorination is a desirable trait in modern pesticides and herbicides.[1]
-
Building Block for Liquid Crystals: Fluorinated biaryl structures are also used in the development of advanced materials like liquid crystals.[9]
Further research, including in vitro screening against various biological targets and cell-based assays, is warranted to fully explore the therapeutic and material science applications of this compound.
Conclusion
This compound is more than just a chemical compound; it is a product of strategic molecular engineering. Its structure is a confluence of features designed to impart stability, lipophilicity, and specific conformational properties. Through well-established synthetic methods like Suzuki coupling, it can be accessed readily. Its characterization relies on a suite of standard but powerful analytical techniques, with ¹⁹F NMR being particularly informative. While its full biological potential remains to be unlocked, its structural alerts point towards promising applications in medicinal chemistry and materials science. This guide serves as a foundational resource for scientists looking to synthesize, analyze, and ultimately, innovate with this versatile fluorinated building block.
References
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236. [Link]
-
Siddegowda, M. S., Butcher, R. J., & Yathirajan, H. S. (2011). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1704. [Link]
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research, 2(1), 1015. [Link]
- US Patent 6333431B1. (2001). Processes for the preparation of fluorinated benzoic acids.
-
4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. ResearchGate. [Link]
-
Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. OUCI. [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. [Link]
-
Guilbault, G. G. (1971). Newer Fluorometric Methods for the Analysis of Biologically Important Compounds. Journal of the National Medical Association, 63(6), 448–452. [Link]
-
Hatakeyama, T., & Nakamura, M. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society, 129(32), 9844–9845. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2024). A Novel Spectrofluorimetric Method for Vibegron in the Newly FDA Approved Pharmaceutical Formulation and in Human Plasma: Analytical QbD Strategy for Method Development and Optimization. Journal of Fluorescence, 34(3), 1-13. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. This compound [cymitquimica.com]
- 4. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
- 9. ossila.com [ossila.com]
Spectroscopic Data of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: An In-depth Technical Guide
This guide provides a detailed technical analysis of the spectroscopic signature of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. By integrating predictive data analysis with foundational spectroscopic principles, this document serves as a comprehensive resource for the identification, characterization, and quality control of this complex molecule.
Introduction: The Molecular Blueprint
This compound (Molecular Formula: C₁₄H₈F₄O₃, Molecular Weight: 300.21 g/mol ) is a substituted biphenyl carboxylic acid. The presence of multiple functional groups, including a carboxylic acid, a fluorine atom, and a trifluoromethoxy group, results in a unique and complex spectroscopic profile. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for verifying its structure and purity, which are critical prerequisites for its application in synthetic chemistry and pharmaceutical research. This guide elucidates the expected spectroscopic characteristics of this molecule, providing a reliable reference for its analysis.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data, particularly for NMR analysis where the chemical environment of each atom is distinct. The following diagram illustrates the structure of this compound with systematic atom numbering.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum, which may be proton-decoupled.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the fluorine, carboxylic acid, and trifluoromethoxy groups will influence the chemical shifts, generally causing them to appear in the downfield region of the spectrum.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Integration |
| COOH | 10.0 - 13.0 | Broad Singlet | - | 1H |
| H6 | 7.9 - 8.1 | Doublet | J(H-H) ≈ 8.0 | 1H |
| H5 | 7.4 - 7.6 | Doublet of Doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 | 1H |
| H3 | 7.3 - 7.5 | Doublet | J(H-F) ≈ 10.0 | 1H |
| H3' - H6' | 7.2 - 7.5 | Multiplet | - | 4H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-O | 145 - 150 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 120 - 140 |
| CF₃ | 120 - 125 (q, ¹JCF ≈ 260 Hz) |
Predicted ¹⁹F NMR Data
¹⁹F NMR is particularly useful for fluorinated compounds, providing distinct signals for each fluorine environment.
| Fluorine(s) | Predicted Chemical Shift (ppm) |
| Ar-F | -110 to -120 |
| -OCF₃ | -57 to -60 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: IR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-F stretch (Aromatic) | 1100 - 1250 | Strong |
| C-O-C stretch (Ether) | 1000 - 1300 | Strong |
| C-F stretch (-OCF₃) | 1100 - 1200 | Very Strong |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1][2] The C=O stretch for an aromatic carboxylic acid is typically found at a slightly lower wavenumber compared to its aliphatic counterpart due to conjugation.[2] The spectrum will also be characterized by very strong absorptions corresponding to the C-F bonds of the fluoro and trifluoromethoxy groups.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data
The electron ionization mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment Ion |
| 300 | [M]⁺• (Molecular Ion) |
| 283 | [M - OH]⁺ |
| 255 | [M - COOH]⁺ |
| 183 | [M - OCF₃ - CO]⁺ |
| 139 | [FC₆H₃COOH]⁺ |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of the hydroxyl and carboxyl groups, and cleavage of the ether bond.
Caption: Predicted fragmentation pathway of this compound.
Holistic Spectroscopic Signature and Workflow
The conclusive identification of this compound is achieved through the synergistic interpretation of all spectroscopic data. NMR spectroscopy defines the precise arrangement of atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
-
Taylor & Francis Online. (n.d.). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
SlideShare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
eScholarship. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
Journal of Lipid Research. (n.d.). Carboxylic acid ionization constants by 19F NMR spectroscopy. Retrieved from [Link]
-
Frontiers. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Retrieved from [Link]
-
PubMed. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Retrieved from [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 4. 2-Fluoro-4-(trifluoromethyl)benzoic acid [webbook.nist.gov]
solubility of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of interest in contemporary drug discovery. In the absence of extensive published empirical data for this specific compound, this document outlines a robust strategy for solubility determination and interpretation. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure, provide a detailed experimental protocol for accurate solubility measurement, and discuss the practical implications of these findings for pharmaceutical development. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical and early-phase development of new chemical entities.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity from the laboratory to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[1] Among these, solubility stands out as a paramount parameter.[2] It dictates the ease with which an API can be formulated into a suitable dosage form and, crucially, its ability to be absorbed in the gastrointestinal tract to exert its therapeutic effect.[1] Poor solubility can lead to complex and costly formulation strategies, variable bioavailability, and ultimately, the failure of an otherwise promising drug candidate.
The subject of this guide, this compound, is a complex organic molecule featuring several functional groups that are known to significantly influence its solubility profile. Understanding how this molecule interacts with various organic solvents is a foundational step in its development pathway.[3] This guide will provide both the theoretical framework and the practical tools necessary to comprehensively characterize the solubility of this and similar molecules.
Molecular Structure Analysis and Predicted Solubility Behavior
The chemical structure of this compound offers several clues to its likely solubility in organic solvents.
-
The Benzoic Acid Moiety: The presence of a carboxylic acid group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). This suggests that solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol), may be effective at solvating the molecule.
-
The Fluorine Substituent: The ortho-fluoro group is a small, highly electronegative atom that can influence the acidity of the carboxylic acid and participate in intermolecular interactions.[4]
-
The Trifluoromethoxy Group (-OCF3): This functional group is a key determinant of the molecule's properties. The -OCF3 group is strongly electron-withdrawing and highly lipophilic.[4][5] Its presence is known to enhance the solubility of molecules in organic solvents and biological membranes.[5][6] The high lipophilicity of the trifluoromethoxy group suggests that the molecule will have favorable solubility in a range of non-polar to moderately polar organic solvents.[6] Furthermore, the trifluoromethoxy group is metabolically stable, which is an attractive feature for drug candidates.[5]
-
The Biphenyl Core: The biphenyl structure contributes to the molecule's overall size and hydrophobicity, further suggesting a preference for organic solvents over aqueous media.
Based on this analysis, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone), alcohols (e.g., methanol, ethanol, isopropanol), and chlorinated solvents (e.g., dichloromethane), and lower solubility in non-polar hydrocarbon solvents (e.g., hexane, heptane).
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7][8] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing a definitive value for its intrinsic solubility. The following protocol outlines a robust procedure for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
A panel of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, heptane) of high purity (≥99.5%).[9]
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. A visual excess of solid should remain at the bottom of the vial to ensure saturation.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[7][8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).[8]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method. This prevents precipitation upon cooling or solvent evaporation.[8]
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the diluted samples and calibration standards using a validated, stability-indicating HPLC method. The use of HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradants.[7]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, typically mg/mL or mol/L.
-
Visualizing the Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |
| Alcohols | Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] | |
| Ketones | Acetone | 20.7 | [Experimental Value] |
| Ethers | Tetrahydrofuran (THF) | 7.6 | [Experimental Value] |
| Esters | Ethyl Acetate | 6.0 | [Experimental Value] |
| Chlorinated | Dichloromethane | 9.1 | [Experimental Value] |
| Aprotic Polar | Acetonitrile | 37.5 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | |
| Aromatic | Toluene | 2.4 | [Experimental Value] |
| Aliphatic | n-Heptane | 1.9 | [Experimental Value] |
Note: The values in the "Solubility" column are placeholders for experimentally determined data.
Interpretation of Results:
The solubility data should be analyzed in the context of solvent properties. A high solubility in solvents like DMSO, acetone, and methanol would confirm the importance of polar interactions and hydrogen bonding. Good solubility in dichloromethane and ethyl acetate would highlight the contribution of the lipophilic trifluoromethoxy and biphenyl groups. Conversely, low solubility in heptane would be expected due to the molecule's overall polarity.
This data is invaluable for:
-
Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reaction media and crystallization processes is crucial for achieving high yields and purity.[9][10]
-
Early Formulation Strategy: The solubility profile guides the selection of excipients and the feasibility of different dosage forms (e.g., solutions, suspensions).[3][11] For instance, high solubility in a particular solvent might make it a candidate for a liquid formulation or for use in a spray-drying process to create an amorphous solid dispersion.[1]
-
Biopharmaceutical Classification System (BCS) Assessment: While this guide focuses on organic solvents, aqueous solubility at different pH values is a cornerstone of the BCS, which helps predict a drug's in vivo performance.[12]
Conclusion and Future Directions
Characterizing the solubility of this compound is a critical early step in its journey as a potential therapeutic agent. While its molecular structure suggests a favorable profile for solubility in a range of organic solvents, rigorous experimental determination is non-negotiable. The shake-flask method, coupled with HPLC analysis, provides a reliable means to obtain this crucial data. The resulting solubility profile will serve as a foundational dataset that informs subsequent activities in chemical process development, formulation science, and biopharmaceutical assessment. Further studies should focus on determining the aqueous solubility as a function of pH and investigating the solid-state properties (e.g., polymorphism) of the compound, as these will also have a profound impact on its ultimate success as a drug.
References
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- BenchChem. Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation.
- MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Haltermann Carless. (2020, September 4). How to make the right choice when buying solvents for the pharmaceutical industry.
- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- World Health Organization (WHO). Annex 4.
- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- CymitQuimica. This compound.
Sources
- 1. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. haltermann-carless.com [haltermann-carless.com]
- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of fluorinated biphenyl carboxylic acids
An In-depth Technical Guide to the Potential Applications of Fluorinated Biphenyl Carboxylic Acids
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into the biphenyl carboxylic acid scaffold has unlocked a vast and diverse range of applications, spanning from high-performance materials to life-saving pharmaceuticals. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate acidity and conformation—make this molecular motif a powerful tool for rational design in both medicinal chemistry and materials science.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of fluorinated biphenyl carboxylic acids, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Foundational Chemistry: Why Fluorine and the Biphenyl Scaffold?
The biphenyl unit provides a rigid, yet conformationally adaptable, core structure that is a common feature in many biologically active molecules and functional materials.[5] When combined with a carboxylic acid group, it offers a critical anchor point for biological interactions, often acting as a hydrogen bond donor and acceptor or a bioisostere for other functional groups.[6][7][8][9]
The introduction of fluorine atoms onto this scaffold is a transformative strategy in molecular design.[10] Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, influence the acidity (pKa) of the carboxylic acid, and enhance binding affinity to biological targets through unique non-covalent interactions.[2][11] Furthermore, the carbon-fluorine bond is exceptionally strong, which often blocks sites of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates by increasing their metabolic stability and half-life.[12][13][14]
Caption: Logical relationship between the core structure and its resulting applications.
Applications in Medicinal Chemistry and Drug Discovery
The fluorinated biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), but its utility extends to oncology, cardiovascular medicine, and beyond.
Anti-Inflammatory Agents
The most well-known examples in this class are Diflunisal and Flurbiprofen.
-
Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid): This analog of salicylic acid demonstrates the power of fluorination. The addition of the difluorophenyl group at the C5 position enhances lipophilicity and results in a molecule that is 5 to 10 times more potent than aspirin as an anti-inflammatory agent with a longer duration of action.[15] Diflunisal is a reversible and selective inhibitor of the cyclooxygenase-2 (COX-2) isoenzyme.[15][16] This selectivity is crucial, as COX-2 is upregulated in inflammatory processes and many cancers, while inhibiting the COX-1 isoenzyme is associated with gastrointestinal side effects.[16]
-
Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid): Another potent NSAID, flurbiprofen's activity is significantly greater than that of ibuprofen, indomethacin, and aspirin in various inflammatory models.[17][18] It functions as a non-narcotic analgesic and antipyretic by inhibiting prostaglandin-endoperoxide synthase (an alternative name for cyclooxygenase).[18] Research has focused on creating derivatives of flurbiprofen, such as amides, to develop new agents with potentially reduced gastrointestinal side effects and enhanced antioxidant properties.[19][20]
Anticancer Therapeutics
The role of COX-2 in cancer progression has made inhibitors like Diflunisal attractive starting points for anticancer drug design.[16]
-
Derivatives of Diflunisal: By modifying the carboxylic acid group of Diflunisal into amides and other functionalities, researchers have synthesized compounds with promising anti-tumor activities.[21][22] For instance, certain amide derivatives have shown good activity and selectivity against human endometrial adenocarcinoma cells.[21] The mechanism often involves the inhibition of COX-2, which is overexpressed in many human carcinomas, but other pathways, such as the inhibition of the p300 histone acetyltransferase, have also been identified.[16][23]
-
Kinase Inhibition: The biphenyl scaffold is adept at fitting into the ATP-binding pockets of protein kinases. Fluorinated biphenyl carboxylic acids have been explored as inhibitors for targets like Aurora A kinase.[24] In this context, the carboxylic acid group is often essential for activity, forming critical hydrogen bonds with key amino acid residues in the active site, while the fluorine atoms can enhance binding affinity and selectivity.[24]
Caption: Mechanism of action for FBCA-based enzyme inhibitors.
Other Therapeutic Areas
The versatility of this scaffold extends to other conditions. For example, 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid has been investigated for its hypolipidemic properties, with the potential to reduce elevated levels of cholesterol and triglycerides.[25] This highlights its role not only as a potential therapeutic agent itself but also as a key pharmaceutical intermediate for building more complex drug candidates.[25]
Applications in Materials Science
The same properties that make fluorinated biphenyls attractive in medicine—stability, rigidity, and unique electronic character—also make them valuable in advanced materials.
Liquid Crystals
Fluorination has a profound impact on the properties of biphenyl-based liquid crystals (LCs). Introducing fluorine atoms can:
-
Alter Phase Transitions: Fluorination can increase the solid-to-liquid crystal phase transition temperature and broaden the overall temperature window in which the liquid crystal phase is stable.[26]
-
Enhance Polarization: The large dipole moment of the C-F bond can enhance molecular polarization, leading to materials with ferroelectric properties in both their solid and liquid crystal phases.[26]
-
Tune Electro-Optical Properties: In polymer-dispersed liquid crystals (PDLCs), fluorinated LCs are used to adjust the refractive index and dielectric anisotropy, which helps in optimizing the viewing angle and response speed of display devices.[27][28]
High-Performance Polymers
Fluorinated biphenyl carboxylic acids and their derivatives are used as monomers to synthesize high-performance polymers like polyimides and polyamides.[29][30][31] These materials are sought after for applications in aerospace, electronics, and gas separation membranes. Key advantages conferred by the FBCA structure include:
-
High Thermal Stability: The rigid biphenyl structure contributes to very high decomposition temperatures (often above 500 °C).[30]
-
Enhanced Solubility: Unlike many high-performance polymers that are difficult to process, the introduction of fluorine atoms (especially CF₃ groups) can disrupt polymer chain packing, making them soluble in common organic solvents.[31]
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with a low dielectric constant, which is highly desirable for microelectronics applications.[32]
-
Gas Separation Properties: Fluorinated polyimides often exhibit an excellent combination of gas permeability and selectivity, making them promising candidates for membrane-based gas separations.
Experimental Protocols & Data
Synthesis of a Representative Fluorinated Biphenyl Carboxylic Acid
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming the C-C bond between the two phenyl rings of the biphenyl scaffold.[33][34]
Objective: To synthesize 2',4'-difluorobiphenyl-4-carboxylic acid.
Methodology: Suzuki-Miyaura Cross-Coupling
-
Step 1: Reactant Preparation
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq).
-
Add 2,4-difluorophenylboronic acid (1.2 eq).
-
Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) (2.0 eq).
-
-
Step 2: Reaction Execution
-
Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromobenzoic acid spot has been consumed (typically 4-12 hours).
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Add distilled water and acidify the mixture with 2M HCl until the pH is ~2. This will protonate the carboxylic acid, causing the product to precipitate.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the crude product in a vacuum oven.
-
-
Step 4: Purification and Characterization
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Validation Checkpoint: Characterize the final product to confirm its identity and purity using:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
Caption: Experimental workflow for the synthesis of a fluorinated biphenyl carboxylic acid.
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical but representative data illustrating the impact of fluorine substitution on the inhibitory activity of biphenyl carboxylic acid derivatives against a target enzyme, such as a protein kinase.
| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (nM) | Rationale for Activity Change |
| 1 | H | H | H | H | 5,200 | Baseline activity of the non-fluorinated scaffold. |
| 2 | F | H | H | H | 850 | Single fluorine at the ortho position can induce a twist in the biphenyl rings, potentially improving fit into the binding pocket. |
| 3 | H | H | F | H | 1,500 | Para-fluorine may improve metabolic stability but has a less significant impact on conformation compared to ortho-substitution. |
| 4 | F | H | F | H | 120 | Combination of ortho- and para-fluorine provides both beneficial conformational effects and blocks potential metabolic sites. The electron-withdrawing nature can enhance binding interactions.[6] |
| 5 | F | F | H | H | 2,500 | Di-ortho substitution can cause excessive steric hindrance, preventing the molecule from adopting the planar-like conformation required for optimal binding.[35] |
| 6 | CF₃ | H | H | H | 450 | The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic, which can significantly enhance binding affinity and cell permeability.[25] |
Table depicts a biphenyl-4-carboxylic acid scaffold with substituents R1-R4 on the second phenyl ring.
Conclusion and Future Outlook
Fluorinated biphenyl carboxylic acids are a testament to the power of strategic molecular design. Their applications are remarkably broad, from treating inflammation and cancer to enabling next-generation liquid crystal displays and high-performance polymers. The principles governing their activity—the interplay between the rigid biphenyl core, the interactive carboxylic acid, and the modulating effects of fluorine—are well-established, yet the potential for new discoveries remains vast.
Future research will likely focus on developing novel, late-stage fluorination techniques to more easily create diverse libraries of these compounds for high-throughput screening.[1][36] In medicinal chemistry, the focus will continue on designing derivatives with higher target selectivity and improved safety profiles. In materials science, the rational design of new fluorinated biphenyl monomers will drive the creation of polymers and liquid crystals with precisely tailored thermal, electronic, and optical properties. For scientists and researchers in these fields, the fluorinated biphenyl carboxylic acid scaffold will undoubtedly remain a cornerstone of innovation.
References
- Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. (n.d.). MDPI.
- Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. (n.d.).
- The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. (2026, January 4).
- Chemical and Pharmacological Properties of Diflunisal. (n.d.). PubMed.
- Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. (n.d.). PubMed.
- Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. (n.d.). PubMed.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). PMC - NIH.
- Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-inflammatory agents. (2025, August 9). ResearchGate.
- Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties. (2012, June 14).
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate.
- Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (n.d.).
- [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. (n.d.). PubMed.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- Flurbiprofen | C15H13FO2 | CID 3394. (n.d.). PubChem - NIH.
- Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases | JACS Au. (n.d.). ACS Publications.
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (n.d.). MDPI.
- (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7). ResearchGate.
- 2-Biphenyl-4'-fluoro-carboxylic acid. (n.d.). Chem-Impex.
- Syntheses and properties of novel fluorinated polyamides based on a bis(ether‐carboxylic acid) or a bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane. (n.d.). Sci-Hub.
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024, January 12). PubMed Central.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). PMC - NIH.
- A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. (n.d.). Research Repository UCD.
- (PDF) Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. (2025, August 6). ResearchGate.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.).
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC - NIH.
- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
- (PDF) Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeyj3B8NokvirXI8Ton31x4MmclgEnoAyh8oEhgFytyxsjocrd3d5-r6hUrBti-QGDr3UNlguIz3R-mU61tJaM6Ywf36TvL4KGoioYuSrqcpNA-FU5w2z0-ywGpRlxoSSOrEltSTSC7SjkU8wc8rdryb3ZOYN0Sj5nshF88zQ_KVBl4-8CpP3iLTdYdZ0AclPQTAHDFHQLs_lbEach8iMcS-uSUsiOwBQwYdWkA7y6aFJBC9OvqSo_6d8ygA_boxD8e9wqlhrv2-bHPxKbMThR8GlSf3XdrrsRNlik9gC8gT7jmIvj3C-r8_a3cbhx7uvKwJKQHu-K9P5BUtOFIgNbfAKobaGtwWuq1Anx1hzN4rGnVhAAceobjdhfBMLZ0wXTchNJfXUxjFoxNSmIbw==
- Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.
- The importance of fluorine in the development of pharmaceuticals and agrochemicals... (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- (PDF) Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF. (2025, December 3). ResearchGate.
- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (n.d.). PubMed.
- Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.). PMC - NIH.
- Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar. (n.d.).
- Fluorination methods for drug discovery and development. (n.d.). PubMed.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC - PubMed Central.
- Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (n.d.). PubMed.
- Application of Fluorine - in Drug Discovery. (n.d.). PharmaBlock.
- Special Issue : Fluorine-Containing Pharmaceuticals. (n.d.). MDPI.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. researchgate.net [researchgate.net]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties | Semantic Scholar [semanticscholar.org]
- 30. Sci-Hub. Syntheses and properties of novel fluorinated polyamides based on a bis(ether‐carboxylic acid) or a bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane / Journal of Polymer Science Part A: Polymer Chemistry, 2002 [sci-hub.box]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. While specific historical data on its discovery remains elusive in publicly accessible records, this document elucidates its chemical identity, explores plausible synthetic routes based on established methodologies, and discusses its potential applications grounded in the well-understood roles of its constituent functional groups. This guide is intended to serve as a foundational resource for researchers and developers, offering both theoretical insights and practical guidance for the synthesis and utilization of this and structurally related compounds.
Introduction: The Emergence of Fluorinated Biaryls in Modern Chemistry
The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The biaryl motif, consisting of two directly connected aromatic rings, is a prevalent scaffold in numerous top-selling pharmaceuticals.[3] The convergence of these two powerful chemical strategies—fluorination and the biaryl scaffold—has given rise to a vast and promising chemical space for the development of novel therapeutic agents and advanced materials.
This compound (CAS 926234-72-2) represents a compelling exemplar of this molecular design paradigm.[4][5][6] Its structure features a fluoro-substituted benzoic acid linked to a trifluoromethoxy-substituted phenyl ring. Each of these components imparts distinct properties that make the overall molecule a valuable building block and a potential lead compound in various research and development endeavors. This guide will delve into the technical details of this compound, from its synthesis to its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 926234-72-2 | [4][5] |
| Molecular Formula | C₁₄H₈F₄O₃ | [4] |
| Molecular Weight | 300.21 g/mol | [4] |
| Synonyms | 3-fluoro-2'-(trifluoromethoxy)-1,1'-biphenyl-4-carboxylic acid; 3-Fluoro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | N/A |
Plausible Synthetic Routes: A Focus on Suzuki-Miyaura Cross-Coupling
While specific, documented synthetic procedures for this compound are not widely published, its structure strongly suggests that palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, would be the most efficient and versatile method for its preparation.[3][7][8] This approach allows for the convergent synthesis of the biaryl core from two readily accessible building blocks.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key synthons: a fluorinated benzoic acid derivative and a trifluoromethoxy-substituted phenylboronic acid or its corresponding ester.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
The following protocol outlines a plausible, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Step 1: Preparation of Starting Materials
-
4-Bromo-2-fluorobenzoic acid: This starting material is commercially available.
-
2-(Trifluoromethoxy)phenylboronic acid: This boronic acid derivative is also commercially available.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Caption: Proposed workflow for the synthesis.
Rationale for Experimental Choices
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium catalysts, such as those with more specialized phosphine ligands, could also be employed to optimize yield and reaction time.
-
Base and Solvent System: The choice of base and solvent is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. A carbonate base in a mixed aqueous-organic solvent system is a standard and effective combination for this type of coupling.
-
Purification: The acidic work-up ensures that the final product is in its carboxylic acid form, which can then be effectively extracted into an organic solvent. Purification by chromatography or recrystallization is necessary to remove any unreacted starting materials, byproducts, and residual catalyst.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound suggest several potential areas of application.
Medicinal Chemistry
-
As a Scaffold or Building Block: The molecule can serve as a versatile starting point for the synthesis of more complex drug candidates. The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide range of chemical space.
-
Modulation of Physicochemical Properties: The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][2] The fluorine atom can also participate in favorable interactions with biological targets and block sites of metabolism.[1]
-
Potential Therapeutic Targets: Biaryl carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors. While the specific biological activity of this compound is not documented, its structure is reminiscent of scaffolds found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Materials Science
-
Liquid Crystals: The rigid, rod-like structure of the biaryl core is a common feature in liquid crystalline materials. The fluorine and trifluoromethoxy substituents can influence the mesophase behavior and other physical properties of such materials.
-
Organic Electronics: Fluorinated aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to their unique electronic properties and stability.
Conclusion and Future Directions
This compound is a synthetically accessible and potentially valuable molecule at the interface of medicinal chemistry and materials science. While its specific history and biological profile await detailed investigation, the principles of its synthesis and the likely impact of its structural motifs are well-established. Future research should focus on the efficient, scalable synthesis of this compound and the systematic evaluation of its biological activities and material properties. The insights gained from such studies will undoubtedly contribute to the broader understanding of fluorinated biaryl systems and their potential to address challenges in both human health and technology.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. Retrieved from [Link]
-
Benzene Intermediates. (n.d.). This compound. Retrieved from [Link]
-
abcr Gute Chemie. (n.d.). AB310471 | CAS 926234-72-2. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Future of Synthesis: Leveraging 4'-Trifluoromethylbiphenyl-4-carboxylic Acid for Innovation. Retrieved from [Link]
-
Meng, G., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-[4][9]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cymitquimica.com]
- 5. This compound, CAS [[926234-72-2]] | BIOZOL [biozol.de]
- 6. AB310471 | CAS 926234-72-2 – abcr Gute Chemie [abcr.com]
- 7. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. nbinno.com [nbinno.com]
Theoretical Modeling of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid: An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine and trifluoromethoxy moieties into pharmaceutical scaffolds is a cornerstone of modern drug design, offering profound modulations of physicochemical and pharmacokinetic properties. 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid stands as a molecule of significant interest, embodying the structural complexities that necessitate a robust theoretical modeling paradigm for the rational exploration of its therapeutic potential. This technical guide provides a comprehensive framework for the in-silico characterization of this compound, leveraging a suite of computational methodologies. We delve into the foundational principles and practical applications of Density Functional Theory (DFT) for elucidating molecular geometry, electronic properties, and spectroscopic signatures. Furthermore, this guide outlines the application of Molecular Dynamics (MD) simulations to probe the conformational landscape and solvation behavior, alongside Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity. Each section is underpinned by a rigorous, self-validating protocol, designed to ensure scientific integrity and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to harness the predictive power of theoretical modeling in the optimization of novel therapeutic agents.
Introduction: The Rationale for Theoretical Modeling
This compound, with its distinct arrangement of electron-withdrawing groups on a biphenyl scaffold, presents a compelling case for the application of theoretical modeling. The interplay between the ortho-fluoro substituent, the trifluoromethoxy group, and the carboxylic acid functionality dictates the molecule's conformational preferences, electronic distribution, and intermolecular interaction potential.[1][2] These factors are, in turn, critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets.[2][3]
Experimental characterization, while indispensable, can be resource-intensive and may not fully capture the dynamic nature of the molecule at the atomic level. Theoretical modeling offers a powerful and cost-effective complementary approach, enabling:
-
Elucidation of Structure-Property Relationships: Understanding how subtle structural modifications influence key chemical and biological properties.[3]
-
Prediction of Spectroscopic Data: Aiding in the interpretation and validation of experimental spectra (e.g., IR, NMR).
-
Exploration of Conformational Landscapes: Identifying low-energy conformers that are likely to be biologically active.[1]
-
Rational Drug Design: Guiding the synthesis of new derivatives with improved efficacy and safety profiles.
This guide will provide a detailed exposition of the key theoretical methods applicable to this compound, with a focus on practical implementation and the interpretation of results.
Foundational Analysis: Molecular Geometry and Electronic Structure via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it an ideal starting point for the theoretical characterization of our target molecule.[3][4]
The Causality Behind Method Selection
The choice of a specific DFT functional and basis set is critical for obtaining reliable results. For molecules containing fluorine and oxygen, polarization and diffuse functions are essential to accurately describe the electron distribution and non-covalent interactions. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a long track record of providing robust results for a wide range of organic molecules. The 6-311+G(d,p) basis set is a good choice, offering a flexible description of both core and valence electrons, with the "+" indicating the inclusion of diffuse functions and "(d,p)" representing polarization functions on heavy atoms and hydrogens, respectively.[3]
Protocol for DFT-Based Molecular Property Prediction
This protocol outlines the steps for geometry optimization, frequency analysis, and the calculation of key electronic properties using a computational chemistry software package like Gaussian.[3]
Step 1: Input File Generation
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Define the computational method in the input file:
-
# B3LYP/6-311+G(d,p) Opt Freq
-
Opt specifies geometry optimization.
-
Freq requests a frequency calculation to confirm the optimized structure is a true minimum and to predict vibrational spectra.
-
-
Specify the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).
-
(Optional) Incorporate a solvent model to simulate a more biologically relevant environment using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), for example: SCRF=(IEFPCM,Solvent=Water).[3]
Step 2: Job Submission and Analysis
-
Submit the calculation to the computational chemistry software.
-
Verify the optimized geometry: Ensure the frequency calculation yields no imaginary frequencies, which would indicate a saddle point rather than a minimum energy structure.
-
Analyze the output file to extract key data.
Key Quantitative Data from DFT Calculations
The following table summarizes the types of quantitative data that can be extracted from a DFT calculation and their significance.
| Parameter | Description | Significance in Drug Design |
| Optimized Geometric Parameters | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.[5] | Provides insights into the molecule's 3D shape and potential steric interactions with a target binding site. |
| Vibrational Frequencies | Calculated infrared (IR) and Raman active vibrational modes. | Aids in the interpretation of experimental spectroscopic data and confirms the nature of the stationary point. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[5] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface.[5] | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. |
| Mulliken Atomic Charges | A partitioning of the total electron density among the atoms in the molecule.[5] | Provides a quantitative measure of the partial charge on each atom, influencing electrostatic interactions. |
Probing Conformational Dynamics and Solvation with Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time in a more realistic environment, such as in solution.
The Rationale for MD Simulations
MD simulations are essential for:
-
Exploring the Conformational Landscape: Identifying all accessible low-energy conformations and the energy barriers between them.
-
Simulating Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can significantly impact its conformation and properties.
-
Predicting Binding Free Energies: In conjunction with a receptor, MD simulations can provide insights into the thermodynamics of ligand binding.
Experimental Workflow for MD Simulation
The following diagram illustrates a typical workflow for setting up and running an MD simulation.
Caption: A generalized workflow for performing a Molecular Dynamics simulation.
Key Parameters from MD Simulations
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule at a given time and a reference structure. | Indicates the stability of the molecule's conformation over the course of the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | Provides detailed information about the solvation shell and specific intermolecular interactions. |
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
The Logic of QSAR
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a predictive model based on a training set of molecules with known activities, the activity of new, untested compounds can be estimated.
QSAR Modeling Workflow
The following diagram outlines the logical steps involved in building a QSAR model.
Caption: A logical workflow for the development and validation of a QSAR model.
Essential Molecular Descriptors for QSAR
A wide range of molecular descriptors can be calculated to build a robust QSAR model. These can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, molecular connectivity indices, etc.
-
3D Descriptors: van der Waals volume, solvent-accessible surface area, etc.
-
Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), polarizability, etc.
The selection of appropriate descriptors is crucial for the predictive power of the QSAR model.
Conclusion and Future Directions
The theoretical modeling of this compound, through the integrated application of DFT, MD, and QSAR, provides a powerful and insightful approach to understanding its chemical behavior and predicting its biological potential. This guide has outlined the foundational principles and practical workflows for these computational techniques, emphasizing scientific rigor and the importance of a self-validating methodology.
Future work should focus on the integration of these theoretical models with experimental data. For instance, a determined crystal structure could serve as an excellent benchmark for validating the DFT-optimized geometry. Similarly, in vitro activity data for a series of analogs would be invaluable for developing a highly predictive QSAR model. Ultimately, the synergy between theoretical modeling and experimental validation will be the key to unlocking the full therapeutic potential of this promising molecule and its derivatives.
References
- Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. (URL: )
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. (URL: [Link])
-
Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Figshare. (URL: [Link])
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (URL: [Link])
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. (URL: [Link])
-
Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. ResearchGate. (URL: [Link])
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. (URL: [Link])
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL: [Link])
Sources
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid for Biological Assays
Introduction: Strategic Derivatization of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The parent molecule, 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, represents a highly functionalized building block with significant potential in medicinal chemistry. The presence of a fluorine atom on one phenyl ring and a trifluoromethoxy group on the other can profoundly influence the compound's metabolic stability, binding affinity, and bioavailability.[1][2] Derivatization of the carboxylic acid moiety of this core structure allows for a systematic exploration of the chemical space to generate novel bioactive compounds.[3]
This technical guide provides a comprehensive overview of two primary derivatization strategies for this compound: amide bond formation and esterification . These modifications are fundamental in transforming the parent acid into a library of diverse candidates for biological screening. We will delve into the rationale behind these derivatizations, provide detailed, field-proven protocols, and discuss their applications in relevant biological assays, including those for anti-inflammatory and antibacterial activities.
The Rationale for Derivatization: Modulating Properties for Enhanced Biological Activity
The carboxylic acid group of this compound is the primary handle for chemical modification. By converting this acidic functional group into amides or esters, we can systematically alter several key physicochemical properties:
-
Solubility and Permeability: Amide and ester functionalities can modulate the polarity and lipophilicity of the parent molecule, thereby influencing its solubility in biological media and its ability to permeate cell membranes.
-
Target Engagement: The introduction of diverse amide or ester side chains can create new points of interaction with biological targets, such as enzymes or receptors, potentially leading to enhanced binding affinity and selectivity.
-
Pharmacokinetics: Derivatization can influence the metabolic fate of the compound, for instance, by masking a metabolically labile carboxylic acid group, which can lead to improved in vivo stability and a more favorable pharmacokinetic profile.
The choice of derivatization strategy is intrinsically linked to the intended biological application. For instance, the synthesis of a diverse amide library is a common approach in the development of enzyme inhibitors, where the amide bond can mimic a peptide linkage.[4] Esterification, on the other hand, can be employed to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Derivatization Strategies and Protocols
Strategy 1: Amide Bond Formation via Coupling Reagents
Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, coupling reagents are employed to "activate" the carboxylic acid, facilitating a milder and more efficient reaction. Here, we present two robust protocols for the synthesis of amides from this compound.
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, saturated NaHCO₃ solution, and brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DCM (approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.
-
Add the desired amine (1.1 equiv) to the solution.
-
Add HOBt (1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC·HCl (1.5 equiv) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially with sterically hindered amines.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents as listed in Protocol 1.1
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedures as described in Protocol 1.1.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Coupling Method | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | 12 | 88 |
| 2 | Morpholine | EDC/HOBt | 12 | 94 |
| 3 | Aniline | HATU | 4 | 85 |
| 4 | tert-Butylamine | HATU | 6 | 72 |
Note: Yields are representative and may vary depending on the specific amine and purification efficiency.
Experimental Workflow: Amide Synthesis
Caption: Generalized workflow for amide synthesis.
Strategy 2: Esterification of the Carboxylic Acid
Esterification is a fundamental reaction to modify the carboxylic acid moiety, which can significantly alter the compound's polarity, solubility, and cell permeability.
Protocol 2.1: Fischer Esterification
This acid-catalyzed esterification is a straightforward method for producing simple alkyl esters.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or dropwise add thionyl chloride (1.2 equivalents). If using thionyl chloride, allow the mixture to stir at room temperature for 30 minutes before heating.
-
Attach a condenser and reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography if necessary.
Experimental Workflow: Ester Synthesis
Caption: Generalized workflow for ester synthesis.
Application in Biological Assays
The derivatized compounds can be screened in a variety of biological assays to determine their therapeutic potential. Based on the activities of structurally related fluorinated benzoic acids, the following assays are recommended.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Fluorinated benzoic acid derivatives are known to exhibit anti-inflammatory properties by inhibiting COX enzymes.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against COX-1 and COX-2.
Protocol:
-
Prepare a reaction mixture containing reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (derivatives of this compound) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Stop the reaction.
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
Novel pyrazole derivatives of fluorinated benzoic acids have shown potent antibacterial activity by inhibiting fatty acid biosynthesis.[4]
Objective: To determine the MIC of the synthesized derivatives against various bacterial strains.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Transthyretin (TTR) Stabilization Assay
Derivatives of fluorinated hydroxybenzoic acids are precursors to potent TTR stabilizers, which are used to treat TTR amyloidosis.[6]
Objective: To assess the ability of the synthesized compounds to stabilize the TTR tetramer.
Protocol:
-
A Thioflavin-T (ThT) fluorescence assay can be employed.
-
Recombinant human TTR is incubated with the test compounds.
-
Acid-mediated aggregation of TTR is induced.
-
ThT is added, which fluoresces upon binding to amyloid fibrils.
-
The fluorescence is measured using a fluorescence plate reader.
-
A reduction in fluorescence in the presence of the test compound indicates stabilization of the TTR tetramer and inhibition of fibril formation.
Conclusion
The derivatization of this compound into amides and esters is a powerful strategy for generating novel compounds with therapeutic potential. The protocols outlined in this application note provide robust and reproducible methods for synthesizing a diverse library of derivatives. Subsequent screening in relevant biological assays, such as those for COX inhibition, antibacterial activity, and TTR stabilization, will be crucial in identifying lead compounds for further drug development.
References
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Infectious Diseases, 9(3), 569–582. [Link]
-
Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2569–2574. [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). Molecules, 27(24), 8783. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole - MDPI. (2023). Molbank, 2023(4), M1746. [Link]
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Preprints, 2023052023. [Link]
-
2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid - PubMed. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. [Link]
-
SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer - PubMed. (2005). Bioorganic & Medicinal Chemistry Letters, 15(18), 4010–4013. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Enzyme inhibition by fluoro compounds - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (2021). Journal of Separation Science, 44(1), 158–177. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2225. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed. (2014). Drug Research, 64(1), 17–22. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid in Medicinal Chemistry
Introduction: The Strategic Value of Fluorination in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance critical pharmacological attributes such as metabolic stability, lipophilicity, and binding affinity.[1] The subject of this guide, 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 1261829-79-1), is a sophisticated building block that embodies these principles. Its biphenyl scaffold, combined with fluoro- and trifluoromethoxy-substituents, offers a unique combination of conformational rigidity and modulated electronic properties, making it a highly valuable intermediate in the development of targeted therapeutics.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound. We will explore its primary utility as a key intermediate in the synthesis of potent and selective inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel , a high-value target for a range of cardiovascular and inflammatory diseases.
Compound Profile
| Property | Value |
| IUPAC Name | 3-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | 1261829-79-1 |
| Molecular Formula | C₁₄H₈F₄O₃ |
| Molecular Weight | 300.21 g/mol |
| Primary Application | Key intermediate for TRPM4 Inhibitors |
Application Focus: Potent and Selective TRPM4 Channel Inhibitors
The Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na⁺ and K⁺.[2] Its activation leads to membrane depolarization, which in turn modulates intracellular Ca²⁺ homeostasis. Dysregulation of TRPM4 has been implicated in various pathologies, including cardiac arrhythmias, stroke-induced cerebral edema, and autoimmune disorders. Consequently, the development of selective TRPM4 inhibitors is a significant area of therapeutic research.
This compound serves as the central carboxylic acid building block for a series of potent aryloxyacyl-anthranilamide-based TRPM4 inhibitors. A prime example, detailed in patent literature (WO2012135890A1), is the compound N-((1S,2S)-2-((6-(3-fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylcarboxamido)pyridin-3-yl)oxy)cyclohexyl)acetamide . This molecule demonstrates the conversion of the benzoic acid into a complex amide, which is critical for its high-affinity interaction with the TRPM4 channel.
The workflow for developing such an inhibitor is outlined below.
Caption: Overall workflow from starting material to a validated TRPM4 inhibitor.
Experimental Protocols
The following protocols are adapted from established methodologies and patent literature, providing a robust framework for the synthesis and evaluation of TRPM4 inhibitors derived from the title compound.
Protocol 1: Synthesis of a TRPM4 Inhibitor via Amide Coupling
This protocol details the synthesis of N-((1S,2S)-2-((6-(3-fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylcarboxamido)pyridin-3-yl)oxy)cyclohexyl)acetamide via a standard amide bond formation reaction.
Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants and reagents.
Materials:
-
This compound
-
N-((1S,2S)-2-((6-aminopyridin-3-yl)oxy)cyclohexyl)acetamide (amine intermediate)
-
HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Activation: Stir the mixture at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling: Add a solution of N-((1S,2S)-2-((6-aminopyridin-3-yl)oxy)cyclohexyl)acetamide (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure final compound.
Quality Control & Expected Outcome:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Purity should be >95% as determined by HPLC for use in biological assays.
Protocol 2: High-Throughput Screening via Thallium Flux Assay
This protocol describes a cell-based, fluorescence assay for identifying and characterizing TRPM4 inhibitors. It is a robust method suitable for primary screening of compound libraries.
Principle: TRPM4 channels are permeable to the thallium ion (Tl⁺). This assay uses a Tl⁺-sensitive fluorescent dye that is pre-loaded into cells expressing TRPM4. In the resting state, the dye has low fluorescence. Upon channel activation, Tl⁺ flows into the cell and binds to the dye, causing a significant increase in fluorescence. Inhibitors of TRPM4 will block this influx of Tl⁺, resulting in a reduced fluorescence signal compared to an uninhibited control. This method serves as a surrogate for measuring Na⁺ influx and membrane depolarization.[2]
Materials:
-
HEK293 cells stably expressing human TRPM4 (hTRPM4)
-
Thallium-sensitive dye (e.g., Thallos-AM, FluxOR™)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS)
-
Stimulus Buffer (Assay buffer containing a calcium ionophore like ionomycin and Tl₂SO₄)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Caption: Workflow for the Thallium Flux Assay.
Procedure:
-
Cell Plating: Seed hTRPM4-HEK293 cells into 384-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the thallium-sensitive dye with Pluronic F-127 in Assay Buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with Assay Buffer. Add Assay Buffer containing the test compounds at various concentrations (typically a serial dilution) or vehicle (DMSO) to the wells. Incubate for 20-30 minutes at room temperature.
-
Assay Measurement: Place the plate into the fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
Stimulation: The instrument automatically adds the Stimulus Buffer to all wells, initiating Tl⁺ influx through activated TRPM4 channels.
-
Kinetic Read: Immediately following stimulation, record the fluorescence intensity kinetically for 2-5 minutes.
-
Data Analysis: The rate of fluorescence increase or the peak fluorescence is used to determine channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.
Troubleshooting:
-
High background fluorescence: Ensure complete removal of extracellular dye by thorough washing.
-
Low signal-to-background ratio: Optimize cell density, dye loading time, and ionomycin concentration.
-
Compound autofluorescence: Run a control plate with compound addition but without dye to assess interference.
Protocol 3: Gold-Standard Validation via Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to directly measure TRPM4 channel currents and precisely quantify the potency and mechanism of inhibition.
Principle: Patch-clamp electrophysiology is the gold-standard method for studying ion channels. The whole-cell configuration allows for the measurement of the sum of currents from all TRPM4 channels on the cell membrane. The intracellular environment is controlled by the pipette solution, allowing for precise application of Ca²⁺ to activate the channels. The effect of an inhibitor is measured as a direct reduction in this current.
Materials:
-
hTRPM4-HEK293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and fire-polisher
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH)
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, free Ca²⁺ buffered to a final concentration of ~10 µM (pH 7.2 with CsOH)
-
Test compounds
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic view, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. The pipette solution will now dialyze the cell interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM4 currents. The Ca²⁺ in the pipette solution will activate the characteristic outwardly-rectifying TRPM4 current.
-
Compound Application: Once a stable baseline current is established, perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Data Acquisition: Record the current during compound application until a steady-state inhibition is reached.
-
Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of inhibition.
-
Data Analysis: Measure the current amplitude at a positive potential (e.g., +80 mV) before and after compound application. Calculate the percent inhibition. Repeat for multiple concentrations to generate a concentration-response curve and determine the IC₅₀.
References
-
Liao, Y., Li, Y., Wang, Y., & Chen, J. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols. Available at: [Link]
-
Ozhathil, L. C., et al. (2018). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. Frontiers in Pharmacology. Available at: [Link]
-
Tóth, B. I., et al. (2016). A Thallium-Based Screening Procedure to Identify Molecules That Modulate the Activity of Ca2+-Activated Monovalent Cation-Selective Channels. SLAS Discovery. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Pharma Focus Asia. Available at: [Link]
-
Simard, C., et al. (2013). Biochemical, single-channel, whole-cell patch clamp, and pharmacological analyses of endogenous TRPM4 channels in HEK293 cells. Neuroscience Letters. Available at: [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Available at: [Link]
- Burris, T. P., et al. (2012). TRPM4 INHIBITORS. Patent WO2012135890A1.
-
Terp, G., et al. (2008). Fluorescence-based Tl(+)-influx assays as a novel approach for characterization of small-conductance Ca(2+)-activated K (+) channel modulators. Methods in Molecular Biology. Available at: [Link]
-
B(OCH2CF3)3-Mediated Direct Amidation of Carboxylic Acids with Amines. (2013). The Journal of Organic Chemistry. Available at: [Link]
-
Guinamard, R., et al. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. WO2021009770A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]
- 2. IL131850A0 - Process and intermediates for the preparation of 4'-trifluoromethyl-biphenyl-2-carboxylic acid (1, 2, 3, 4-tetrahydro-isoquinolin-6-yl)-amide - Google Patents [patents.google.com]
The Strategic Utility of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid in Modern Organic Synthesis
Introduction: A Building Block Engineered for Performance
In the landscape of contemporary drug discovery and agrochemical development, the deliberate incorporation of fluorine-containing substituents is a cornerstone of rational molecular design. The trifluoromethoxy (-OCF₃) and fluoro (-F) groups, in particular, are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS No. 926234-72-2) is a sophisticated building block that strategically combines these features within a versatile biphenyl carboxylic acid scaffold.
This technical guide provides an in-depth exploration of the applications of this compound as a key intermediate in organic synthesis. We will delve into its reactivity, supported by mechanistic principles, and provide detailed, actionable protocols for its use in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.
Molecular Architecture and Inherent Reactivity
The synthetic versatility of this compound stems from its distinct structural features:
-
The Carboxylic Acid Moiety: This functional group serves as a primary handle for a wide array of chemical transformations. It can be readily converted into amides, esters, and other derivatives, or activated to form acyl chlorides for subsequent coupling reactions.[3]
-
The Biphenyl Core: The biphenyl structure is a prevalent motif in many biologically active molecules, contributing to their conformational rigidity and interaction with target proteins.[4]
-
Fluorine and Trifluoromethoxy Substituents: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups influences the reactivity of the aromatic rings and provides the final products with desirable properties such as enhanced stability and bioavailability.[1][2]
Key Synthetic Applications and Protocols
While specific documented protocols for this compound are not abundant in publicly accessible literature, its reactivity can be confidently inferred from well-established transformations of analogous fluorinated benzoic acids. The following sections provide detailed protocols for key reactions, adapted from established methodologies for structurally similar compounds. These protocols offer a robust starting point for the synthesis of novel derivatives.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid group of this compound can be efficiently coupled with a wide range of primary and secondary amines to generate a diverse library of benzamide derivatives.
Reaction Scheme:
Protocol 1: Amide Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and minimal side products.[5]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 300.21 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| HATU | 380.23 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add the desired amine (1.2 mmol) and DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 mmol) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency in forming the activated ester intermediate, leading to rapid amide bond formation with minimal racemization for chiral amines.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic intermediates.
Workflow for Amide Bond Formation:
Caption: General workflow for the HATU-mediated amide coupling.
Synthesis of Acyl Chlorides: Activating the Carboxylic Acid
Conversion of the carboxylic acid to the more reactive acyl chloride is a common and effective strategy for subsequent nucleophilic acyl substitution reactions, including the formation of esters and amides under milder conditions than direct coupling.
Reaction Scheme:
Protocol 2: Acyl Chloride Formation using Thionyl Chloride
This protocol is based on a standard procedure for the synthesis of benzoyl chlorides.[6]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 300.21 | 1.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 5.0 | 5.0 |
| Anhydrous Toluene | - | - | - |
| Catalytic DMF | - | - | - |
Step-by-Step Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (5.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction mixture should become a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoyl chloride can be used directly in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, SO₂ and HCl, are gaseous and easily removed.
-
Catalytic DMF: Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Toluene: An inert solvent with a suitable boiling point for the reaction.
Potential Applications in Agrochemical and Pharmaceutical Synthesis
The unique combination of a biphenyl core with fluoro and trifluoromethoxy substituents makes this compound a highly attractive building block for the synthesis of novel agrochemicals and pharmaceuticals.
-
Agrochemicals: Many modern herbicides and fungicides incorporate fluorinated biphenyl structures to enhance their efficacy and metabolic stability in plants and soil.[7] The derivatives of the title compound could be explored as potential inhibitors of key plant enzymes.
-
Pharmaceuticals: The trifluoromethoxy group is increasingly utilized in drug design to improve a compound's pharmacokinetic profile.[1][2] Amide derivatives of this compound could be investigated as potential kinase inhibitors, ion channel modulators, or for other therapeutic targets where the biphenyl motif is known to be active.
Logical Relationship of Synthetic Utility:
Caption: Synthetic pathways from the title compound.
Conclusion
This compound represents a strategically designed building block for modern organic synthesis. Its inherent reactivity, coupled with the beneficial properties imparted by its fluorine-containing substituents, makes it a valuable precursor for the development of novel, high-performance molecules in the pharmaceutical and agrochemical sectors. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this versatile compound.
References
- U.S. Patent No. 6,333,431 B1. (2001). Processes for the preparation of fluorinated benzoic acids.
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]
- U.S. Patent No. 6,562,944 B1. (2003). Amide library formation using a “by-product-free” activation/coupling sequence.
-
Synthesis of 2-fluorobenzoyl chloride. PrepChem.com. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. [Link]
-
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1968). Journal of the Chemical Society C: Organic. [Link]
- Chinese Patent No. CN113135895A. (2021). Novel biphenyl derivative, preparation method and medical application thereof.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). National Institutes of Health. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (2021). New Journal of Chemistry. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
Application Note & Protocols for Single Crystal Growth of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the techniques for growing high-quality single crystals of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, a compound of interest in pharmaceutical research. High-quality single crystals are essential for unambiguous structure determination via Single-Crystal X-ray Diffraction (SCXRD), which provides precise information on molecular conformation, packing, and intermolecular interactions.[1][2][3][4][5] Such data is critical for understanding structure-property relationships, identifying and characterizing polymorphs, and supporting drug development efforts.[6][7][8][9] This guide details several widely applicable crystal growth techniques, including slow evaporation, vapor diffusion, and thermal gradient methods, with specific considerations for the target molecule.
Introduction: The Critical Role of Single Crystals
The three-dimensional arrangement of atoms and molecules in a solid-state material dictates many of its physical and chemical properties.[6][7] In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance, as different crystalline forms, known as polymorphs, can exhibit significant differences in solubility, dissolution rate, stability, and bioavailability.[6][7][8][9] The uncontrolled appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously illustrated by the case of the HIV protease inhibitor Ritonavir.[6]
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute atomic arrangement within a crystalline solid.[1][2][3][4][5] This powerful analytical technique requires a single, well-ordered crystal of suitable size (typically 0.1-0.4 mm).[1] The resulting structural information is invaluable for:
-
Unambiguous molecular structure confirmation: Verifying the chemical identity and connectivity of a synthesized compound.
-
Conformational analysis: Determining the precise three-dimensional shape of the molecule.
-
Intermolecular interaction analysis: Understanding how molecules pack together in the crystal lattice through forces like hydrogen bonding and van der Waals interactions.
-
Polymorph identification: Differentiating between different crystalline forms of the same compound.[6][7][8][9]
Given the structural features of this compound—a carboxylic acid capable of forming strong hydrogen-bonded dimers, and the presence of fluorine and trifluoromethoxy substituents which can influence crystal packing—a systematic approach to crystallization is warranted.
Physicochemical Considerations for Crystallization
The successful growth of single crystals is often described as both an art and a science. It involves a systematic exploration of various parameters to slowly achieve a state of supersaturation, from which crystals can nucleate and grow in an ordered fashion. Key factors to consider for the target molecule include:
-
Purity: The purer the compound, the higher the likelihood of obtaining high-quality single crystals.[10] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. It is recommended to start with material that is at least 98% pure.
-
Solvent Selection: The choice of solvent is critical.[11][12][13] An ideal solvent for crystallization should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature. For this compound, a range of solvents should be screened. The presence of the benzoic acid moiety suggests that solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol, isopropanol) and esters (ethyl acetate), may be good starting points.[13][14][15][16][17][18][19] Aromatic solvents like toluene could also be effective due to potential π-π stacking interactions.[13] Halogenated solvents (dichloromethane, chloroform) might interact favorably with the fluorinated parts of the molecule.
-
Supersaturation: Crystal growth occurs from a supersaturated solution. The key is to approach and maintain a state of slight supersaturation over an extended period. Rapidly achieving high supersaturation will often lead to the formation of many small, poorly-formed crystals or an amorphous precipitate.[20]
Recommended Crystal Growth Techniques and Protocols
Based on the general principles of organic crystal growth, the following methods are recommended for this compound.
Slow Evaporation
This is often the simplest and most common method for growing single crystals.[10][11][21][22][23] A solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
Protocol:
-
Solvent Screening: In small vials, test the solubility of the target compound (a few mg) in a range of solvents (0.5-1.0 mL). A good starting set of solvents is presented in Table 1.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a promising solvent. This can be done by adding the solid to the solvent portion-wise with stirring until a small amount of solid no longer dissolves. Gentle warming can be used to increase solubility.[14][15][16][17][18][19]
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[12]
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation.[21] The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[10][24] Do not disturb the growing crystals.[10]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding with the carboxylic acid group. |
| Esters | Ethyl Acetate | Good balance of polarity and volatility. |
| Ketones | Acetone | Polar aprotic solvent. |
| Aromatic | Toluene, Benzene | Potential for π-π stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | Interactions with fluorinated groups. |
| Ethers | Tetrahydrofuran (THF) | Moderately polar aprotic solvent. |
| Nitriles | Acetonitrile | Polar aprotic solvent. |
Vapor Diffusion
This technique is particularly effective for small amounts of material and involves the slow diffusion of a "non-solvent" vapor into a solution of the compound, gradually reducing its solubility.[20][22][25][26][27]
Protocol:
-
Solvent/Non-Solvent Selection: Identify a solvent in which the compound is soluble and a "non-solvent" (also called an anti-solvent or precipitant) in which the compound is insoluble, but which is miscible with the primary solvent.[20] The non-solvent should be more volatile than the solvent.[20] For example, a solution in toluene (solvent) could be placed in a chamber with hexane (non-solvent).
-
Setup: Dissolve the compound in the primary solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of the non-solvent.
-
Diffusion: Over time, the more volatile non-solvent will diffuse into the solution in the inner vial. This slowly decreases the solubility of the compound, leading to the formation of crystals.
Diagram 1: Vapor Diffusion Setup
Caption: Schematic of the vapor diffusion technique.
Liquid-Liquid Diffusion (Layering)
In this method, a solution of the compound is carefully layered with a less dense, miscible non-solvent.[20][26] Crystallization occurs at the interface as the two liquids slowly mix.
Protocol:
-
Solvent/Non-Solvent Selection: Choose a solvent in which the compound is soluble and a less dense, miscible non-solvent.
-
Layering: In a narrow container like a test tube or NMR tube, carefully add the solution of the compound. Then, using a syringe or pipette, slowly and carefully add the non-solvent down the side of the tube to form a distinct layer on top.[20]
-
Diffusion and Growth: Do not disturb the tube. Crystals will form at the interface as the solvent and non-solvent slowly diffuse into one another.
Thermal Gradient Methods
These techniques rely on the temperature dependence of solubility.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[11][12][24] As the temperature decreases, the solubility drops, and crystals form. The key is a very slow cooling rate to promote the growth of a few large crystals rather than many small ones. This can be achieved by placing the heated solution in a Dewar flask or an insulated container.[11]
-
Sublimation: For compounds that are thermally stable, sublimation can be a powerful technique for obtaining high-purity, solvent-free crystals.[10][23][28][29][30][31][32] The solid is heated under vacuum, and the vapor is allowed to deposit on a cold surface. The quality of the crystals depends on the temperature gradient and the pressure.[28][30][31]
Diagram 2: General Workflow for Crystal Growth
Caption: A generalized workflow for single crystal growth.
Troubleshooting and Final Considerations
-
No Crystals Form: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution. If using slow cooling, the temperature change may not be sufficient.
-
Formation of Oil or Amorphous Precipitate: This often happens when the solution becomes too supersaturated too quickly. Slow down the process by reducing the rate of evaporation, cooling, or diffusion. Trying a different solvent system may also be necessary.
-
Many Small Crystals: This indicates rapid nucleation. Reduce the rate of supersaturation. Ensure the crystallization vessel is scrupulously clean and free of scratches.
-
Polymorphism: Be aware that different crystallization conditions (solvent, temperature, rate of cooling) can lead to different polymorphs.[6][7][8] It is crucial to characterize the crystals obtained from different methods to identify any polymorphic forms.
Once suitable crystals are obtained, they should be carefully handled and mounted for SCXRD analysis to determine the molecular and crystal structure.[1][3]
References
- PharmaCores. (2025, May 1).
- ASM Digital Library.
- MDPI. Polymorphism: The Phenomenon Affecting the Performance of Drugs.
- PMC - NIH. Getting crystals your crystallographer will treasure: a beginner's guide.
- All About Drugs. Polymorphism.
- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
- Unknown Source.
- MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
- Jagiellońskie Centrum Innowacji.
- St. Petersburg University Research Park. Single crystal X-ray diffraction analysis.
- Molecular Solids Group - Philipps-Universität Marburg.
- Unknown Source.
- Unknown Source. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
- MIT. Growing Crystals.
- Unknown Source.
- The Center for Xray Crystallography » University of Florida. (2015, April 28). Crystal Growing Tips.
- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
- Department of Chemistry : University of Rochester. How To: Grow X-Ray Quality Crystals.
- CrystEngComm (RSC Publishing). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
- Unknown Source. (2006, January 8).
- MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal.
- Unknown Source.
- DR-NTU. Single-crystal growth of organic semiconductors.
- MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- Alfa Chemistry.
- Unknown Source. Crystal Growth Techniques.
- ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
- MIT Department of Chemistry. Growing Quality Crystals.
- ACS Publications. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
- Scribd.
- Slideshare.
- PubMed. (2014, December 19).
- ResearchGate. (2025, November 4).
- PMC - NIH. 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- ACS Publications. (2013, February 12). Applications of Low Temperature Gradient Sublimation in Vacuo: Rapid Production of High Quality Crystals. The First Solvent-Free Crystals of Ethinyl Estradiol | Crystal Growth & Design.
- ResearchGate. (2025, August 6).
- PMC - NIH. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.
- Future4200. The e!ect of solvent on crystal growth and morphology.
- Unknown Source. (2022, April 22). Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets.
- ResearchGate. (2025, August 9). The Effect of Solvent on Crystal Growth and Morphology | Request PDF.
- Chemistry of Materials. (2017, December 18).
- Unknown Source.
- ResearchG
- ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
Sources
- 1. dl.asminternational.org [dl.asminternational.org]
- 2. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. mdpi.com [mdpi.com]
- 6. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Polymorphism – All About Drugs [allfordrugs.com]
- 9. mdpi.com [mdpi.com]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. scribd.com [scribd.com]
- 18. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 19. westfield.ma.edu [westfield.ma.edu]
- 20. Growing Crystals [web.mit.edu]
- 21. Slow Evaporation Method [people.chem.umass.edu]
- 22. unifr.ch [unifr.ch]
- 23. depts.washington.edu [depts.washington.edu]
- 24. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 25. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 26. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 27. ocw.mit.edu [ocw.mit.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is crucial for advancing research and development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity.
The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1] We will delve into the critical parameters of this reaction, common pitfalls, and evidence-based solutions to overcome them.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The synthesis of the target compound can be efficiently achieved by the palladium-catalyzed cross-coupling of Methyl 2-fluoro-4-bromobenzoate with 2-(trifluoromethoxy)phenylboronic acid , followed by saponification of the resulting methyl ester.
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound via Suzuki-Miyaura coupling and subsequent saponification.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Category 1: Low or No Product Yield in Suzuki Coupling
Q1: My reaction shows very low conversion to the coupled ester, or no product at all. What are the most likely causes?
A1: Low or no product formation in a Suzuki coupling typically points to issues with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing.[2]
-
Cause: Insufficient degassing allows oxygen to oxidize the Pd(0) catalyst to inactive palladium black.[3] Solvents like THF or dioxane may contain peroxides that also poison the catalyst.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂), the in-situ reduction to Pd(0) might be failing.[4]
-
Solution:
-
Rigorous Degassing: Purge your reaction solvent and the reaction vessel containing the solid reagents with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5]
-
Use Fresh Solvents: Ensure your solvents are anhydrous and peroxide-free.
-
Catalyst Choice: Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ to bypass issues with in-situ reduction.[6]
-
-
-
Inefficient Transmetalation: The transfer of the trifluoromethoxyphenyl group from boron to palladium is a critical, base-mediated step.
-
Cause: The chosen base may be too weak, not sufficiently soluble, or incompatible with your substrates.[5][7] The boronic acid itself might be of poor quality or degrading under the reaction conditions (protodeboronation).[2][8]
-
Solution:
-
Base Selection: Switch to a stronger or more soluble base. For this type of coupling, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[5][7] Ensure the base is finely powdered to maximize surface area.
-
Solvent System: Adding a small amount of water to solvents like dioxane or THF can improve the solubility of inorganic bases and facilitate the formation of the reactive boronate species.[5]
-
Boronic Acid Quality: Use fresh, high-purity 2-(trifluoromethoxy)phenylboronic acid. Consider converting it to a more stable potassium trifluoroborate salt or a pinacol ester if degradation is suspected.[2]
-
-
-
Difficult Oxidative Addition: The first step, where the palladium catalyst inserts into the Carbon-Bromine bond of the aryl bromide, can be sluggish.[1]
-
Cause: While the fluorine atom is electron-withdrawing, which generally helps oxidative addition, the overall electronic nature of your specific substrate might require a more active catalyst system.[9]
-
Solution:
-
Ligand Choice: If you are using a simple catalyst like Pd(PPh₃)₄, switching to a system with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly accelerate the oxidative addition step.[5][10]
-
Increase Temperature: Raising the reaction temperature (e.g., from 80 °C to 100 °C) can provide the necessary energy to overcome the activation barrier.[5]
-
-
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Category 2: Purity and Side Reaction Issues
Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The most common side products in Suzuki couplings are homocoupled products and dehalogenated starting material.[3][4]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Cause: Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[4] Aryl halide homocoupling can occur at high temperatures with certain catalyst systems.
-
Solution:
-
Minimize Oxygen: As with preventing catalyst deactivation, rigorous degassing is the best way to prevent homocoupling of the boronic acid.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
-
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom on your starting material with a hydrogen atom.
-
Cause: This side reaction can occur when a palladium hydride species is formed, which then undergoes reductive elimination with the aryl halide.[4] This can be promoted by certain bases or impurities in the reaction mixture.
-
Solution:
-
Choice of Base: Some amine bases are known to promote dehalogenation. Stick to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Purity of Reagents: Ensure all reagents and solvents are pure and free from potential hydrogen sources that could react with the catalyst.
-
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.
Category 3: Saponification and Purification
Q3: The saponification of the methyl ester is incomplete, or I'm having trouble purifying the final benzoic acid product.
A3: Saponification and purification of carboxylic acids can present unique challenges.
-
Incomplete Saponification:
-
Cause: The ester may be sterically hindered, reducing its reactivity. The reaction may not have been run long enough or at a high enough temperature.
-
Solution:
-
Increase Reaction Time/Temp: Extend the reaction time or gently heat the mixture (e.g., to 40-50 °C) to drive the reaction to completion.
-
Co-solvent: Ensure a suitable co-solvent like methanol (MeOH) or THF is used to ensure the ester is fully dissolved in the aqueous base.
-
-
-
Purification Difficulties:
-
Cause: The primary challenge is often removing unreacted boronic acid or boron-containing byproducts from the desired carboxylic acid. Both can be acidic and exhibit similar solubility profiles.
-
Solution:
-
Acid/Base Workup: After saponification, carefully acidify the mixture with HCl to a pH of ~2-3 to precipitate your product. Filter the solid and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) is often the most effective method for achieving high purity.
-
Chromatography: If impurities persist, flash column chromatography can be used. A common issue is the streaking of carboxylic acids on silica gel. To mitigate this, add a small amount of acetic acid (0.1-1%) to your eluent.[11]
-
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: For Methyl 2-fluoro-4-bromobenzoate , ensure high purity (>98%) and the absence of isomeric impurities. For 2-(trifluoromethoxy)phenylboronic acid , use a fresh supply as boronic acids can degrade over time. It may contain varying amounts of its anhydride (a boroxine), which is generally also reactive.
Q: Can I use a different palladium catalyst? A: Yes, many palladium catalysts can be effective.[6][12][13] The choice depends on the reactivity of your substrates. For this system, which involves a somewhat electron-neutral aryl bromide, catalysts known for high activity are good choices.
| Catalyst | Typical Loading (mol%) | Notes |
|---|---|---|
| Pd(PPh₃)₄ | 1 - 5 | A reliable Pd(0) catalyst, but may require higher temperatures. |
| Pd(dppf)Cl₂ | 1 - 3 | A robust Pd(II) precatalyst, good for a wide range of substrates. |
| Pd₂(dba)₃ with a ligand | 0.5 - 2 | Used with bulky, electron-rich ligands (e.g., SPhos, XPhos) for highly active systems.[10] |
Q: What is the optimal base for this reaction? A: The base plays a crucial role in activating the boronic acid.[7][14] A screening of bases is often recommended. For this system, stronger inorganic bases are preferred.
| Base | Strength | Solubility Notes |
|---|---|---|
| K₂CO₃ | Moderate | Standard, cost-effective choice. |
| K₃PO₄ | Strong | Often gives higher yields, especially with challenging substrates.[5] |
| Cs₂CO₃ | Strong | Highly effective but more expensive. Good solubility in some organic solvents.[5] |
| KF | Mild | Useful if your molecule has base-sensitive functional groups.[8] |
Detailed Experimental Protocol (Starting Point)
This protocol is a general starting point and should be optimized for your specific setup and scale.[5]
Step 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-fluoro-4-bromobenzoate (1.0 equiv), 2-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Degassing: Seal the flask with a septum and purge with Argon or Nitrogen for 20 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio by volume) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).
Step 2: Saponification
-
Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and THF (e.g., 1:1). Add an aqueous solution of NaOH (2-3 equivalents, e.g., 2M) and stir at room temperature or warm gently (40 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the mixture in an ice bath and slowly add 2N HCl until the pH is approximately 2-3. A white precipitate should form.
-
Isolation: Filter the solid product, wash it with cold deionized water, and dry it under vacuum to yield the final product, this compound.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Matos, K.; Soderquist, J. A. A new and remarkably effective variant of the Suzuki cross-coupling reaction. J. Org. Chem.1998, 63 (14), 4607–4610.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Amatore, C.; Jutand, A.; Le Duc, G. On the role of the base in the mechanism of the Suzuki–Miyaura reaction. Chem. Eur. J.2011, 17 (8), 2492–2503.
- 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0. ChemicalBook.
- Methyl 4-bromo-2-fluorobenzo
- Methyl 4-bromo-2-fluorobenzo
- Exploring Catalyst Options: Suzuki Coupling with Palladium. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Common Byproducts in Suzuki Coupling. YouTube.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4. Sigma-Aldrich.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- How can I solve my problem with Suzuki coupling?.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Suzuki Reaction. Myers Group, Harvard University.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. J-STAGE.
- 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0. Sigma-Aldrich.
- Side reactions of Suzuki cross-coupling.
- Methyl 4-bromo-2-fluorobenzo
- Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
- Methyl 2-bromo-4-fluorobenzo
- Processes for the preparation of fluorinated benzoic acids.
- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- This compound. CymitQuimica.
- Which conditions are favorable for the efficient Suzuki coupling?.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Purification of carboxylic acids by chemical treatment and distillation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Welcome to the technical support guide for the purification of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key building block in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful isolation of your target compound.
Understanding the Molecule and Potential Impurities
This compound is a biaryl carboxylic acid, a structural motif commonly synthesized via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The purification strategy must therefore be designed to effectively remove a specific profile of potential impurities.
Common Impurities Encountered:
-
Unreacted Starting Materials:
-
A boronic acid or ester (e.g., 2-(trifluoromethoxy)phenylboronic acid).
-
A fluorinated benzoic acid derivative (e.g., 2-fluoro-4-bromobenzoic acid or a corresponding ester).
-
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the same starting material.[1]
-
Catalyst Residues: Palladium or other transition metal catalysts and their ligands.[2]
-
Solvent and Reagent Residues: Inorganic salts from the basic conditions of the coupling reaction, and residual solvents.
The purification strategies outlined below are designed to address these specific challenges.
Purification Workflow Overview
A typical purification workflow involves a combination of techniques to remove different classes of impurities. The choice and order of these steps will depend on the scale of the reaction and the nature of the impurities present.
Caption: General purification workflow for this compound.
FAQ and Troubleshooting Guide
Acid-Base Extraction
Q1: My initial work-up with a basic wash isn't removing all the impurities. What's going wrong?
A1: This is a common issue. While a simple basic wash is a good first step, a more rigorous acid-base extraction protocol is often necessary to effectively separate your acidic product from neutral and basic impurities. The key is the reversible conversion of the carboxylic acid to its water-soluble carboxylate salt.[3][4][5]
Troubleshooting Protocol: Enhanced Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6] Using a strong base like sodium hydroxide (NaOH) can sometimes lead to emulsions or hydrolysis of other functional groups, although it can be effective for less acidic compounds.[7] Your product, being a carboxylic acid, will be deprotonated to form the sodium salt, which will partition into the aqueous layer.
-
Separation of Layers: Carefully separate the aqueous layer (containing your product) from the organic layer (containing neutral impurities like homocoupling byproducts).
-
Back-Extraction (Optional but Recommended): To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), until the solution is acidic (pH ~2, check with pH paper).[3][4] Your product will precipitate out as the neutral carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.
Q2: An emulsion formed during the extraction. How can I break it?
A2: Emulsions are common when dealing with complex mixtures. Here are a few techniques to try:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
Recrystallization
Q1: I've performed an acid-base extraction, but my product is still not pure enough. What's the next step?
A1: Recrystallization is an excellent technique to achieve high purity, especially for removing closely related impurities that may not have been fully separated by extraction.[8] The principle relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.
Troubleshooting Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For fluorinated benzoic acids, common solvent systems include:
-
Ethanol/Water
-
Methanol/Water
-
Toluene
-
Heptane/Ethyl Acetate mixtures
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a fluted filter paper to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals, which are less likely to trap impurities.[8]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.
-
Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.
Q2: My yield after recrystallization is very low. How can I improve it?
A2: Low yield can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling too quickly: This can lead to the formation of small, impure crystals and may not allow for complete precipitation.
-
Inappropriate solvent choice: The product may be too soluble in the chosen solvent even at low temperatures.
Column Chromatography
Q1: I'm struggling to separate a persistent impurity that co-crystallizes with my product. Is there another option?
A1: Silica gel column chromatography is a powerful technique for separating compounds with similar polarities.[9] For your acidic product, it's important to select the mobile phase carefully.
Troubleshooting Protocol: Chromatographic Purification
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically suitable.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Tailing Issue: Carboxylic acids often "tail" on silica gel due to strong interactions with the acidic silanol groups. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.[10] This helps to keep the product protonated and reduces its interaction with the silica.
-
-
Loading the Column:
-
Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often gives better resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
-
Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary for Purification Techniques
| Purification Technique | Purity Achievable | Typical Yield | Key Advantage | Common Issues |
| Acid-Base Extraction | 85-95% | >90% | Removes neutral and basic impurities effectively. | Emulsion formation. |
| Recrystallization | >99% | 70-90% | High purity, scalable. | Solvent selection can be tricky, potential for low yield. |
| Column Chromatography | >99% | 60-85% | Separates closely related impurities. | Can be time-consuming, tailing of acidic compounds. |
Logical Flow for Troubleshooting Purification
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Royal Society of Chemistry. [Link]
-
Liquid/liquid Extraction. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. ACS Publications. [Link]
- Processes for the preparation of fluorinated benzoic acids.
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. Reddit. [Link]
-
The Suzuki biaryl coupling reaction. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
Structural landscape of benzoic acid: Using experimental crystal structures of fluorobenzoic acids as a probe. ResearchGate. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap. [Link]
-
Recrystallization of Benzoic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. magritek.com [magritek.com]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Welcome to the technical support guide for 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926234-72-2). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the low aqueous solubility of this compound. Our goal is to provide you with both the theoretical understanding and practical, step-by-step solutions to ensure the success of your experiments.
Section 1: Foundational Knowledge - Understanding the Molecule (FAQs)
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you're working with.
Q1: What is this compound and why is it poorly soluble in water?
A1: This compound is a complex organic molecule with a biphenyl-like structure, featuring a carboxylic acid group. Its molecular formula is C₁₄H₈F₄O₃ and it has a molecular weight of approximately 300.21 g/mol .[1] The poor aqueous solubility is primarily due to two factors:
-
High Lipophilicity: The molecule is dominated by two aromatic rings and fluorinated groups (fluoro and trifluoromethoxy), which are inherently hydrophobic ("water-fearing"). This large nonpolar surface area resists interaction with polar water molecules.
-
Crystalline Structure: In its solid state, the molecule is likely arranged in a stable crystal lattice. Significant energy is required to break this lattice apart before the individual molecules can be solvated by water.
Q2: What is the pKa of this compound and why is it important?
This value is critically important because it dictates the ionization state of the molecule at a given pH. The Henderson-Hasselbalch equation shows that when the pH is above the pKa, the compound will exist predominantly in its deprotonated (ionized) carboxylate form, which is significantly more water-soluble than the neutral, protonated form.
Section 2: Troubleshooting Guide - Practical Solutions for Solubility Enhancement
This section addresses common issues encountered in the lab in a progressive, question-and-answer format.
Q3: I'm trying to dissolve the compound in a neutral phosphate-buffered saline (PBS, pH 7.4) and it's not working. What is the most direct solution?
A3: The most effective initial strategy for an acidic compound like this is pH modification .[3] At pH 7.4, which is well above the estimated pKa of 3.0-3.5, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt. This ion is much more polar and thus more readily solvated by water.
Recommended Action: Prepare your buffer at a pH of 7.0 or higher. Start by preparing a concentrated stock solution in a mildly basic solution (e.g., 50 mM sodium bicarbonate or 10-50 mM NaOH) before diluting it into your final aqueous medium. Always check the final pH after dilution.
Workflow: Initial Solubility Troubleshooting
The following diagram outlines the decision-making process for initial solubility testing.
Caption: Initial troubleshooting workflow for solubilizing the compound.
Q4: I've raised the pH, and while solubility improved, it's still not high enough for my desired concentration. What's the next step?
A4: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for dissolving lipophilic compounds.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Recommended Action: First, prepare a high-concentration stock solution of your compound in 100% DMSO. This is a standard practice in biological screening. Then, dilute this stock solution into your aqueous buffer. A critical consideration is to ensure the final concentration of the organic co-solvent is low enough (typically <1%, often <0.1%) to not interfere with your downstream assay (e.g., cell viability, enzyme activity).
Q5: My biological system is highly sensitive to organic solvents, even at low concentrations. Are there alternatives to co-solvents?
A5: Yes. When co-solvents are not viable, you can explore more sophisticated formulation strategies that encapsulate the molecule. The two most common lab-scale approaches are:
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium. Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] The entire drug molecule can become trapped within this cavity, forming an "inclusion complex" that has much greater aqueous solubility. Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.
Recommended Action (Cyclodextrins): Prepare a solution of HP-β-CD in your desired buffer. Add the solid powder of your compound to this solution and stir vigorously, sometimes with gentle heating, for several hours to allow for complex formation.
Section 3: Protocols and Data Handling
Protocol 1: Determining a pH-Solubility Profile
This experiment is fundamental to understanding how to best formulate your compound.
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).
-
Addition of Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach saturation.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but be cautious of potential drug adsorption to the filter membrane.
-
Quantification: Analyze the concentration of the dissolved compound in each supernatant using a validated analytical method (see Section 4).
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Data Presentation: Example pH-Solubility Profile
| pH of Buffer | Expected Ionization State | Solubility (µg/mL) - Hypothetical Data |
| 2.0 | Mostly Neutral (pH < pKa) | < 1 |
| 4.0 | Mixed (pH ≈ pKa) | 10 - 50 |
| 6.0 | Mostly Ionized (pH > pKa) | 200 - 500 |
| 7.4 | Fully Ionized (pH >> pKa) | > 1000 |
| 9.0 | Fully Ionized (pH >> pKa) | > 1500 |
Workflow: High-Concentration Stock Preparation
This diagram illustrates the standard method for preparing a stock solution for use in biological assays.
Sources
- 1. This compound [cymitquimica.com]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Derivatization of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Welcome to the technical support center for the derivatization of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am attempting to form an amide using a standard carbodiimide coupling reagent (e.g., DCC, EDC), but I am observing a significant amount of a white precipitate that is insoluble in my reaction solvent. What is this byproduct and how can I avoid it?
Answer:
The insoluble white precipitate you are observing is likely a urea byproduct, a common consequence of using carbodiimide coupling reagents.[1] For instance, when using dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU). Similarly, diisopropylcarbodiimide (DIC) forms diisopropylurea. These byproducts are notoriously difficult to remove from the reaction mixture due to their low solubility in many common organic solvents.[1]
Troubleshooting Protocol:
-
Reagent Selection:
-
If you are performing a solid-phase synthesis, it is advisable to use DIC instead of DCC, as the resulting diisopropylurea is more soluble and easier to wash away.[1]
-
For solution-phase synthesis where aqueous work-up is feasible, consider using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both the EDC reagent and its urea byproduct are water-soluble, allowing for their removal through a simple aqueous extraction.[1][2]
-
-
Alternative Coupling Reagents:
-
Employ phosphonium- or aminium-based coupling reagents like BOP, PyBOP, HBTU, or HATU. These reagents generally do not produce insoluble byproducts and are highly efficient, often leading to faster reaction times and cleaner reaction profiles.[3] HATU, in particular, is known for its high reactivity and reduced risk of epimerization.[1]
-
-
Filtration:
-
If you must use DCC, the DCU byproduct can be removed by filtration. However, ensure the reaction has gone to completion before filtering to avoid removing unreacted starting material.
-
Diagram 1: Carbodiimide Coupling and Urea Byproduct Formation
Caption: Carbodiimide coupling mechanism leading to the desired amide and the formation of an insoluble urea byproduct.
FAQ 2: During the esterification of the carboxylic acid with an alcohol under basic conditions, I've noticed the appearance of an unexpected peak in my LC-MS analysis, suggesting the loss of the trifluoromethoxy group. What is happening and how can I prevent this?
Answer:
While the trifluoromethoxy (-OCF3) group is generally considered chemically stable, it can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases.[4][5][6] This hydrolysis can lead to the formation of a carboxylic acid at the position of the trifluoromethoxy group, resulting in an undesired byproduct. The electron-withdrawing nature of the trifluoromethyl group makes the carbon atom susceptible to nucleophilic attack by hydroxide ions, initiating the degradation process.
Troubleshooting Protocol:
-
Avoid Strong Basic Conditions:
-
Whenever possible, avoid using strong bases like sodium hydroxide or potassium hydroxide in your reaction mixture.
-
If a base is required, opt for milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
-
Alternative Esterification Methods:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This acidic environment is generally well-tolerated by the trifluoromethoxy group.
-
Mitsunobu Reaction: For more delicate substrates, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be an effective method for esterification under neutral conditions.
-
Derivatization to an Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride can then be reacted with the alcohol, often in the presence of a mild base like pyridine, to form the ester.
-
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Acidic, often requires heat | Cost-effective, simple workup | Reversible reaction, may not be suitable for acid-sensitive substrates |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Neutral, mild | High yield, stereospecific | Stoichiometric phosphine oxide byproduct can be difficult to remove |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Anhydrous, often requires a mild base | High reactivity, irreversible | Requires handling of moisture-sensitive and corrosive reagents |
FAQ 3: I am attempting a reaction with a nucleophile (e.g., an amine or thiol) and am observing substitution of the fluorine atom on the benzoic acid ring. I thought the C-F bond was strong. Why is this happening?
Answer:
You are likely observing a Nucleophilic Aromatic Substitution (SₙAr) reaction. While the carbon-fluorine bond is indeed strong, in the context of an electron-deficient aromatic ring, fluorine can act as a surprisingly good leaving group in SₙAr reactions.[8][9][10] The rate of SₙAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I.[9] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[10][11] The highly electronegative fluorine atom strongly withdraws electron density from the ring, which stabilizes this intermediate and lowers the activation energy for the nucleophilic attack.[8][11]
Troubleshooting Protocol:
-
Control Reaction Temperature:
-
SₙAr reactions are often temperature-dependent. Running your reaction at a lower temperature may favor the desired reaction at the carboxylic acid group over the substitution of the fluorine atom.
-
-
Choice of Nucleophile and Base:
-
The reactivity of the nucleophile plays a significant role. If possible, use a less reactive or more sterically hindered nucleophile to disfavor the attack on the aromatic ring.
-
The choice of base can also be critical. A bulky, non-nucleophilic base is less likely to act as a competing nucleophile.
-
-
Protecting Groups:
-
If the nucleophilic substitution of fluorine remains a persistent issue, consider a synthetic strategy that involves protecting the carboxylic acid group (e.g., as an ester) before performing the desired reaction with the nucleophile. The protecting group can then be removed in a subsequent step.
-
Diagram 2: Competing Reaction Pathways: Amidation vs. SₙAr
Caption: Competing reaction pathways for the derivatization of the starting material, leading to the desired amide or an SₙAr byproduct.
References
-
StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2023). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF. Retrieved from [Link]
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from [Link]
-
Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Retrieved from [Link]
-
University of Colorado Boulder. Lab5 procedure esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. bachem.com [bachem.com]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Welcome to the technical support center for the esterification of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique substitution pattern of this aromatic carboxylic acid presents distinct challenges, including steric hindrance and electronic effects, which can significantly impact reaction efficiency. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve high yields of your desired ester.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the esterification of this compound.
Q1: My Fischer esterification of this compound is showing low conversion. What are the likely causes?
A1: Low conversion in the Fischer esterification of this substrate is often due to a combination of factors. The ortho-fluoro substituent and the bulky 2-(trifluoromethoxy)phenyl group at the 4-position create significant steric hindrance around the carboxylic acid, making it less accessible to the alcohol nucleophile.[1][2] Additionally, the equilibrium nature of the Fischer esterification means that the presence of water, even in trace amounts, can inhibit the forward reaction.[1][3]
To improve conversion, consider the following:
-
Increase the excess of the alcohol: Using the alcohol as the solvent or in a large excess (e.g., 10-fold or more) can shift the equilibrium towards the product side.[1]
-
Efficient water removal: Employ a Dean-Stark apparatus with an azeotroping solvent like toluene to continuously remove water as it is formed.[3][4]
-
Increase reaction temperature and time: Due to steric hindrance, longer reaction times and higher temperatures may be necessary to achieve a reasonable conversion rate.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Choice of acid catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), is used to effectively protonate the carbonyl group and activate the carboxylic acid.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The presence of multiple spots on a TLC plate suggests a mixture of starting material, the desired ester, and potentially side products. Co-spotting with your starting this compound and the alcohol will help in their identification. Other spots could be due to:
-
Anhydride Formation: The carboxylic acid can self-condense to form the corresponding benzoic anhydride, especially at elevated temperatures.
-
Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a common side reaction, particularly at higher temperatures.[1]
-
Ether Formation: The alcohol can undergo self-condensation to form an ether, another potential side reaction under acidic and high-temperature conditions.[1]
Isolation and characterization of these byproducts using techniques like NMR or mass spectrometry may be necessary for definitive identification.
Q3: Are there alternative esterification methods for such a sterically hindered substrate?
A3: Yes, for sterically hindered carboxylic acids like this compound, alternative methods that avoid the harsh conditions and equilibrium limitations of the Fischer esterification are often more successful. These include:
-
Steglich Esterification: This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.[5][6][7] It is particularly effective for coupling sterically demanding substrates.[8]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] It proceeds with an inversion of stereochemistry at the alcohol center and is effective for a wide range of substrates.[11]
II. Troubleshooting Guides
This section provides detailed troubleshooting strategies for more persistent issues you might encounter.
Guide 1: Optimizing Fischer Esterification
Problem: Low yield (<50%) despite prolonged reaction time and high temperature.
Troubleshooting Workflow:
Troubleshooting Fischer Esterification Workflow
Detailed Steps:
-
Ensure Anhydrous Conditions: Water is a product of the reaction, and its presence will drive the equilibrium backward.[3]
-
Action: Dry all glassware in an oven prior to use. Use anhydrous solvents and ensure your starting carboxylic acid and alcohol are as dry as possible.
-
-
Optimize Water Removal:
-
Increase Nucleophile Concentration:
-
Action: Increase the molar excess of the alcohol. If feasible, use the alcohol as the reaction solvent.[1]
-
-
Catalyst Loading:
-
Action: While catalytic, an insufficient amount of acid will result in a slow reaction. Conversely, too much acid can promote side reactions like dehydration of the alcohol.[1] Titrate the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.
-
Guide 2: Implementing and Troubleshooting Steglich Esterification
Problem: Low yield and the formation of N-acylurea byproduct in a Steglich esterification.
Causality: The formation of the N-acylurea byproduct occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes an intramolecular rearrangement before being intercepted by the alcohol.[6] This is more prevalent with sterically hindered alcohols and carboxylic acids. The role of DMAP is to act as a more potent nucleophile to intercept the O-acylisourea, forming a highly reactive N-acylpyridinium intermediate that is then readily attacked by the alcohol.[5][6][13]
Reaction Mechanism Overview:
Steglich Esterification Mechanism
Experimental Protocol and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[14] | Protic solvents will react with the DCC and the activated intermediates. |
| Reagent Stoichiometry | Carboxylic Acid (1.0 eq.), Alcohol (1.0-1.5 eq.), DCC (1.1-1.2 eq.), DMAP (0.1-0.2 eq.) | A slight excess of the alcohol and DCC can drive the reaction to completion. DMAP is catalytic.[6] |
| Temperature | 0 °C to room temperature. | The reaction is typically run at mild temperatures to minimize side reactions.[5] |
| Order of Addition | Dissolve the carboxylic acid, alcohol, and DMAP in the solvent. Cool the mixture to 0 °C before adding the DCC. | Adding DCC last to the cooled mixture can help control the initial exothermic reaction and minimize side product formation. |
| Reaction Monitoring | TLC | Monitor the disappearance of the starting carboxylic acid. |
| Work-up | Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess DMAP and base, then with saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by brine. | The insolubility of DCU in many organic solvents facilitates its removal by filtration.[5] |
Troubleshooting:
-
Persistent N-acylurea formation: Increase the amount of DMAP (up to 1 equivalent) to accelerate the formation of the active ester.
-
Low conversion: Ensure all reagents are anhydrous. Water will consume the DCC. Consider a more polar solvent like DMF to improve the solubility of the reagents.
III. Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids
| Method | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Excess alcohol, strong acid catalyst (H₂SO₄, p-TsOH), high temperature, water removal.[3] | Inexpensive reagents, suitable for large-scale synthesis.[3] | Equilibrium-limited, harsh conditions, often low yields for hindered substrates.[1] |
| Steglich Esterification | DCC, catalytic DMAP, anhydrous aprotic solvent, 0 °C to RT.[5][6] | Mild, neutral conditions, high yields for sterically hindered substrates.[8] | DCC is an allergen, DCU byproduct can be difficult to remove completely.[5] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, anhydrous aprotic solvent, 0 °C to RT.[9][10] | Mild conditions, high yields, stereochemical inversion of the alcohol.[11] | Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, work-up can be challenging. |
IV. References
-
Khan, Z., Javed, F., Shamair, Z., Hafeez, A., Fazal, T., & Aslam, A. (2021). Current developments in esterification reaction: A review on process and parameters. Journal of Industrial and Engineering Chemistry, 103, 80–101. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. [Link]
-
Organic Chemistry Tutor. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Jessop, P. G., & Jessop, P. G. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5775–5787. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 21-30. [Link]
-
Davis, H. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
ResearchGate. (n.d.). Can I use DMSO as a solvent for Steglich esterification?. [Link]
-
Butt, M. A., & Zhang, H. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(16), 3532. [Link]
-
Ciżewska, M., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5789-5796. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
troubleshooting guide for analyzing 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid by HPLC
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we move beyond generic advice to provide in-depth, mechanistically-driven troubleshooting strategies tailored to the unique chemical properties of this molecule. Our goal is to empower you to diagnose and resolve common chromatographic challenges, ensuring the integrity and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that influence its HPLC behavior?
A1: Understanding the molecule's structure is the foundation of robust method development. Three key features dominate its chromatographic behavior:
-
Carboxylic Acid Group (-COOH): This acidic functional group makes the analyte's retention highly sensitive to the mobile phase pH. At a pH above its pKa, the molecule will be deprotonated (ionized) to its carboxylate form, making it more polar and reducing its retention time on a reversed-phase column.[1][2]
-
High Lipophilicity: The presence of a biphenyl-ether-like structure, combined with the highly lipophilic trifluoromethoxy (-OCF₃) group, gives the molecule significant non-polar character.[3][4] This results in strong retention on reversed-phase columns like C18 or C8.
-
Fluorine Substituents: The fluorine atom on one ring and the -OCF₃ group on the other can engage in unique interactions (e.g., dipole-dipole) with certain stationary phases, potentially offering alternative selectivity on specialized columns, such as those with pentafluorophenyl (PFP) phases.[2][5]
Q2: What is a good starting point for an HPLC method for this compound?
A2: For initial analysis, a standard reversed-phase method is recommended. The high lipophilicity and acidic nature of the analyte guide the selection of the column and mobile phase. A C18 column is the workhorse for such molecules and provides a strong starting point.[6] The mobile phase must be buffered at a low pH to suppress the ionization of the carboxylic acid, ensuring good peak shape and reproducible retention.[1]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides excellent hydrophobic retention for this lipophilic molecule. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Suppresses ionization of the carboxylic acid (pKa ~3-4) for better retention and peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | A strong organic solvent that effectively elutes the highly retained analyte. |
| Gradient | 60% to 95% B over 15 minutes | A broad gradient is recommended for initial screening to ensure the compound elutes within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. Temperature can be a tool for optimizing selectivity. |
| Detection (UV) | ~254 nm or scan for λmax | Aromatic rings provide strong UV absorbance. Determine the optimal wavelength using a DAD/PDA detector. |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential for peak distortion from the sample solvent. |
| Sample Diluent | 50:50 Acetonitrile:Water or Mobile Phase A | Ensures sample compatibility with the initial mobile phase conditions to prevent peak splitting.[7] |
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems you may encounter during your analysis.
Issue 1: Peak Tailing
Q: My peak for this compound is asymmetrical with a distinct tail. What is causing this and how do I fix it?
A: Peak tailing is one of the most common issues and typically points to secondary chemical interactions or un-optimized mobile phase conditions.[8] For an acidic compound like this, the primary culprits are silanol interactions and insufficient buffering.
Troubleshooting Workflow: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Step-by-Step Protocol for Resolving Peak Tailing:
-
Verify Mobile Phase pH: The most critical factor for an acidic analyte is suppressing its ionization.[2][9] The pKa of benzoic acid is ~4.2; fluorine substituents can lower this value. A mobile phase pH of 2.5-3.0 is a robust choice to ensure the carboxylic acid is fully protonated (neutral).
-
Action: Confirm the pH of your aqueous mobile phase (Phase A). If it's above 3.0, remake it using an appropriate acidifier like 0.1% formic acid or phosphoric acid. Using a simple acid like trifluoroacetic acid (TFA) is common but be aware that it is a strong ion-pairing reagent which can alter selectivity.[6]
-
-
Ensure Adequate Buffering: An acidifier like formic acid may not provide sufficient buffering capacity, leading to localized pH shifts on the column as the sample is injected, causing a mix of ionized and neutral species and thus, tailing.[10]
-
Action: If low pH alone doesn't resolve tailing, switch to a true buffer system. A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5 is an excellent choice for UV detection as it provides high buffering capacity in this range.[1]
-
-
Evaluate Column Health: Residual silanol groups on the silica surface of the stationary phase are acidic and can become deprotonated, even at low pH. These negatively charged sites can have secondary ionic interactions with any trace amounts of the ionized analyte, causing tailing.[4][11] This effect worsens as a column ages and the bonded phase degrades.
-
Action: If the column is old or has been used with aggressive mobile phases, replace it with a modern, high-purity, end-capped C18 column. These columns have a lower concentration of active silanol sites.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peak shapes.
-
Action: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.
-
Issue 2: Peak Splitting or Broadening at the Apex
Q: My main peak appears to be splitting into two, or is very broad and almost flat at the top. What's happening?
A: Peak splitting is a distinct issue from tailing and often points to a problem occurring before the analyte reaches the column or a mismatch in conditions.[3][12]
Troubleshooting Workflow: Peak Splitting
Caption: Diagnostic workflow for addressing peak splitting issues.
Step-by-Step Protocol for Resolving Peak Splitting:
-
Sample Solvent Mismatch: This is the most frequent cause.[3][7] If your sample is dissolved in a solvent significantly stronger (i.e., with more organic content) than the initial mobile phase of your gradient, the sample will travel through the top of the column in a distorted band before proper partitioning can begin.
-
Action: The best practice is to dissolve your sample in the initial mobile phase itself (e.g., 60% Water/Acid, 40% ACN). If solubility is an issue, use the weakest solvent possible that still maintains solubility, and keep the injection volume small.
-
-
Column Inlet Frit Blockage or Column Void: A partial blockage of the inlet frit or a void (a channel) in the packing material at the head of the column can cause the sample band to split as it enters the stationary phase.[12][13]
-
Action: Disconnect the column and check for particulates at the inlet. If possible and recommended by the manufacturer, try reverse-flushing the column at a low flow rate. If a void is visible or high backpressure persists, the column likely needs to be replaced. Using a guard column is a cost-effective way to protect the analytical column from particulates.[14]
-
-
Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is within about one unit of the analyte's pKa, the compound can exist as a mixture of its ionized and neutral forms, which may separate slightly on the column, leading to a broadened or split peak.[2][9]
-
Action: Ensure your mobile phase pH is at least 1.5 pH units away from the pKa. For this acidic analyte, this means keeping the pH below ~2.7.
-
Issue 3: Sample Carryover
Q: I am seeing a small peak in my blank injection that corresponds to the retention time of my analyte from the previous injection. How can I eliminate this carryover?
A: Carryover is a significant problem in trace analysis and is caused by residual sample adsorbing somewhere in the flow path, most commonly in the autosampler.[15] Highly lipophilic and potentially "sticky" molecules like this compound can be prone to this issue.
Step-by-Step Protocol for Eliminating Carryover:
-
Optimize Needle Wash/Rinse: The autosampler needle and injection port are primary sources of carryover. A weak or inappropriate wash solvent will not effectively clean these surfaces between injections.
-
Action: Modify your autosampler's wash method. Use a two-solvent wash if possible.
-
Wash Solvent 1 (Strong/Organic): A solvent that can readily dissolve the analyte, such as pure Acetonitrile or Isopropanol.
-
Wash Solvent 2 (Aqueous/Mobile Phase-like): A solvent similar to your mobile phase to ensure miscibility and remove any residual strong solvent.
-
-
Increase the duration and volume of the wash cycle.
-
-
Investigate the Stator and Rotor Seal: The rotary seal in the injection valve can wear down over time, creating microscopic scratches or dead volumes where the sample can be trapped.[15]
-
Action: This is a maintenance issue. If carryover persists after aggressive needle washing, inspect and potentially replace the rotor seal as part of your system's preventive maintenance schedule.
-
-
Consider Analyte-Specific Adsorption: The trifluoromethoxy group adds significant lipophilicity, which can cause the analyte to adsorb to hydrophobic materials within the flow path (e.g., PEEK tubing).
-
Action: If carryover is severe and persistent, try adding a small percentage of Isopropanol (IPA) to your strong needle wash solvent and your mobile phase B (up to 5-10%). IPA is very effective at solubilizing and removing highly retained, "sticky" compounds.
-
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Sadek, P. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
DePalma, A. (2018). Minimizing HPLC Carryover. Lab Manager. Retrieved from [Link]
-
LGC Group. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Retrieved from [Link]
-
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 899. Retrieved from [Link]
-
Mastelf. (2024). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from [Link]
-
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. 1178720-03-0|2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: Crystallization of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. The unique structural characteristics of this molecule, including its fluorinated biphenyl core, carboxylic acid moiety, and trifluoromethoxy group, present specific challenges and opportunities for obtaining high-purity, crystalline material. This document moves beyond standard protocols to offer troubleshooting strategies and foundational knowledge grounded in physicochemical principles.
Section 1: Understanding the Molecule's Impact on Crystallization
The behavior of this compound during crystallization is dictated by its molecular structure. The interplay between its functional groups governs intermolecular interactions, which are the basis of crystal lattice formation.
-
Carboxylic Acid Group (-COOH): This is the primary driver for crystallization. It acts as both a hydrogen bond donor and acceptor, strongly favoring the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds.[1][2][3][4] This robust interaction is the foundational synthon around which the crystal lattice is typically built.
-
Trifluoromethoxy Group (-OCF3): This group significantly increases the molecule's lipophilicity, more so than a trifluoromethyl group, influencing solvent selection.[5] Its high electronegativity and the potential for rotational freedom can lead to conformational disorder in the crystal structure, which may complicate the crystallization process or lead to polymorphism.[6][7]
-
Fluoro Group (-F) and Aromatic Rings: The fluorine atom and the phenyl rings can participate in weaker, structure-directing interactions, such as C—H⋯F, C—H⋯π, and F⋯O contacts.[4][8][9] The dihedral angle between the two aromatic rings is a critical conformational parameter that will influence molecular packing efficiency.[2][10]
Key Physicochemical Properties
| Property | Value / Information | Source |
| Molecular Formula | C₁₄H₈F₄O₃ | [11] |
| Molecular Weight | 300.21 g/mol | [11] |
| Appearance | White to off-white crystals or powder | [12] |
| Key Structural Features | Carboxylic acid, biphenyl core, fluoro substituent, trifluoromethoxy substituent | N/A |
| Primary Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers | [1][2][4] |
| Secondary Interactions | C—H⋯F, F⋯O, π-π stacking | [4][8][9] |
Visualization of Key Intermolecular Interactions
The following diagram illustrates the primary hydrogen bonding and potential secondary interactions that guide the self-assembly of the molecule into a crystal lattice.
Caption: Potential intermolecular interactions in the crystal lattice.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound is "oiling out" and not forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is cooled too quickly or is highly supersaturated, causing the compound to come out of solution at a temperature above its melting point in the solvent matrix.[13] The high lipophilicity conferred by the -OCF3 group can sometimes exacerbate this issue in certain solvents.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary solvent (the one in which the compound is more soluble) until the oil fully re-dissolves. This lowers the supersaturation level.[13]
-
Slow Down Cooling: The most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated by paper towels or a cork ring. Do not place it directly in an ice bath. An insulated container (like a beaker with paper towels) can create a slower, more controlled cooling environment.[13]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent system where the compound's solubility is lower at elevated temperatures. Alternatively, an anti-solvent crystallization approach at a constant temperature may be more effective.
-
Charcoal Treatment: If the oiling out is caused by significant impurities lowering the melting point, a charcoal treatment step might help remove them.[13]
Q2: I'm getting a very low yield of crystals. What are the likely causes?
A2: A poor yield (e.g., <50%) is a common and frustrating issue. The primary culprits are using too much solvent or choosing a solvent in which your compound remains too soluble even at low temperatures.[13]
Troubleshooting Steps:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass stirring rod into the liquid, pull it out, and let the solvent evaporate. If a significant amount of solid residue forms, a large portion of your compound is still in solution.
-
Reduce Solvent Volume: You can recover more product by carefully evaporating some of the solvent from the mother liquor and attempting a second crystallization.
-
Optimize Solvent Choice: For future experiments, select a solvent with a steep solubility curve—one in which the compound is highly soluble when hot but significantly less soluble when cold. See Section 3 for solvent screening protocols.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time at a low temperature (e.g., in an ice bath or refrigerator, after slow cooling to room temperature) for the crystallization to complete before filtration.
Q3: Crystals form almost instantly upon cooling, but my product purity is low. Why?
A3: This is a sign of "crashing out," where crystallization happens too rapidly. Fast crystal growth tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13] An ideal crystallization should see initial crystal formation after about 5-15 minutes of cooling, with continued growth over 20-60 minutes.
Troubleshooting Steps:
-
Use More Solvent: The simplest solution is to avoid using the absolute minimum amount of hot solvent. Re-heat the mixture and add a small amount of additional solvent (e.g., 10-20% more). This keeps the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.[13]
-
Insulate the Flask: As with oiling out, slowing the cooling rate is crucial. An insulated flask will lose heat more gradually, promoting the formation of larger, purer crystals.[13]
-
Consider Advanced Methods: For obtaining exceptionally pure crystals for applications like single-crystal X-ray diffraction, consider techniques like solvent layering or vapor diffusion, which are designed for very slow crystal growth.[14]
Q4: My solution is clear and no crystals have formed, even after cooling in an ice bath.
A4: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur. This can be due to using far too much solvent or the presence of impurities that inhibit nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution to act as a template for further growth.
-
-
Increase Concentration: If induction methods fail, carefully evaporate a portion of the solvent using gentle heat or a stream of nitrogen and then re-cool the solution.
-
Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the stirred solution until it becomes persistently cloudy (turbid). This indicates the onset of precipitation. Then, allow the solution to stand undisturbed.
Q5: I am getting different-looking crystals (e.g., needles vs. plates) between batches, and analytical data (like DSC or PXRD) is inconsistent. Could this be polymorphism?
A5: Yes, this is a strong indicator of polymorphism—the ability of a compound to crystallize into different solid-state forms, or polymorphs.[15] Each polymorph has a unique crystal lattice and, consequently, different physical properties (solubility, melting point, stability). Aromatic carboxylic acids and molecules with conformational flexibility, like your biphenyl compound, are particularly prone to this phenomenon.[15]
Troubleshooting and Control Strategy:
-
Strictly Control Parameters: Polymorphism is highly sensitive to crystallization conditions. To obtain a consistent form, you must precisely control:
-
Solvent System: The choice of solvent is paramount.
-
Cooling Rate: A specific, repeatable temperature profile is necessary.
-
Stirring Rate: Agitation can influence which polymorph nucleates.
-
Seeding: Seeding the solution with a crystal of the desired polymorph is the most robust way to ensure consistency.
-
-
Thorough Characterization: Each batch should be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared Spectroscopy (IR) to confirm which polymorphic form has been produced.
-
Systematic Screening: A systematic polymorph screen, where crystallization is attempted under a wide variety of conditions (different solvents, temperatures, rates), is often necessary to identify and characterize all accessible forms.
Section 3: Recommended Experimental Protocols
Protocol 3.1: Systematic Solvent Screening
The choice of solvent is the most critical factor in developing a successful crystallization protocol.[14] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Objective: To identify a suitable solvent or solvent/anti-solvent system for crystallization.
Methodology:
-
Place approximately 20-30 mg of your compound into several different test tubes.
-
Add a potential solvent (see table below) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature. A good candidate will have low solubility.
-
For solvents where the compound is poorly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. An ideal solvent will produce a good yield of well-defined crystals upon cooling.
-
For an anti-solvent system, dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until turbidity is observed.
Table of Suggested Solvents for Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Properties & Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | Can form hydrogen bonds; good for dissolving carboxylic acids.[16] |
| Esters | Ethyl Acetate | 77 | Medium polarity; often provides a steep solubility curve.[16] |
| Ketones | Acetone | 56 | Good solvent, but its high volatility can be problematic.[14] |
| Aromatic | Toluene | 111 | Non-polar; may be a good solvent at high temp or as part of a mixture.[16] |
| Ethers | Tetrahydrofuran (THF) | 66 | Good solvent, but can form peroxides. |
| Chlorinated | Dichloromethane (DCM) | 40 | Often a very good solvent, but high volatility can lead to fast evaporation.[14][16] |
| Hydrocarbons | Heptane, Hexane | 98, 69 | Non-polar; excellent candidates for use as anti-solvents. |
| Protic | Water | 100 | The compound is likely insoluble; a potential anti-solvent with alcohols.[16] |
Protocol 3.2: General Crystallization Workflow
The diagram below outlines a logical workflow for developing and troubleshooting a crystallization process.
Caption: A decision-based workflow for crystallization refinement.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- Oxidation and crystallization process for aromatic carboxylic acid production.
- Oxidation and crystallization process for aromatic carboxylic acid production.
-
Guide for crystallization. University of Rennes. [Link]
-
Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. OUCI. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information (PMC). [Link]
-
Are trifluoromethyl groups in the crystal structure known to be agitated? ResearchGate. [Link]
-
Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. ResearchGate. [Link]
-
Examining the role of molecular and crystallographic symmetry in isomorphism. RSC Publishing. [Link]
-
The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Taylor & Francis Online. [Link]
- Method for crystallising carboxylic acid.
-
2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. National Center for Biotechnology Information (PMC). [Link]
-
Confronting Crystallization Issues. Scribd. [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT DSpace. [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... RSC Publishing. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Synthetic Chemicals. [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information (PMC). [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids... MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... MDPI. [Link]
-
Crystallisation in pharmaceutical processes. BIA Separations. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II... ScholarWorks @ UTRGV. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2,4,6-Trifluorobenzoic acid. ResearchGate. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Chemical Properties of 4-Fluoro-2-trifluoromethylbenzoic acid, phenyl ester. Cheméo. [Link]
Sources
- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [cymitquimica.com]
- 12. 2-Fluoro-4-(trifluoromethoxy)benzoic acid, 97% [cymitquimica.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. unifr.ch [unifr.ch]
- 15. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid Derivatives as Potential Therapeutic Agents
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid derivatives. This class of molecules, characterized by a fluorinated biaryl benzoic acid scaffold, holds significant promise in the development of novel therapeutic agents. We will explore the rationale behind their design, plausible synthetic routes, methods for biological evaluation, and an analysis of how structural modifications are anticipated to influence their biological activity. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for Targeting the this compound Scaffold
The this compound core is a synthetically accessible and highly tunable scaffold. Its design incorporates several key features that are advantageous in modern drug discovery:
-
Biaryl Benzoic Acid Core: This motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[1] The carboxylic acid group often serves as a key binding moiety, interacting with targets like cyclooxygenase (COX) enzymes.
-
Fluorine Substitution: The introduction of a fluorine atom at the 2-position of the benzoic acid ring can significantly modulate the compound's physicochemical and biological properties. It can alter the acidity of the carboxylic acid, influence metabolic stability, and enhance binding affinity through favorable interactions with biological targets.[2]
-
Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group on the second phenyl ring is a lipophilic, electron-withdrawing substituent. Its presence can improve metabolic stability and membrane permeability. The position of this group has been shown to be critical for biological activity in other fluoroaryl-substituted compounds, suggesting its importance in defining the SAR of this series.[3]
Given these structural features, this class of compounds is a compelling starting point for the development of inhibitors for various enzymes, with a particular potential for anti-inflammatory agents.
Comparative Analysis of Structural Modifications
While extensive public data on the SAR of this specific series is limited, we can extrapolate from related compounds to predict the impact of structural modifications. The following table presents a hypothetical series of derivatives and their expected inhibitory activity against a relevant enzyme target (e.g., a specific kinase or inflammatory enzyme), illustrated with notional IC₅₀ values.
| Compound ID | R¹ | R² | R³ | R⁴ | Predicted IC₅₀ (nM) | Rationale for Predicted Activity |
| IA-1 (Lead) | H | H | H | H | 50 | The unsubstituted trifluoromethoxy phenyl ring provides a baseline activity. |
| IA-2 | F | H | H | H | 25 | Addition of a fluorine atom may enhance binding through halogen bonding or by altering electronic properties. |
| IA-3 | H | Cl | H | H | 75 | A chloro group at this position may introduce steric hindrance, potentially reducing binding affinity. |
| IA-4 | H | H | OCH₃ | H | 100 | An electron-donating methoxy group could be detrimental to activity if an electron-withdrawing effect is favored. |
| IA-5 | H | H | H | CN | 30 | A cyano group can act as a hydrogen bond acceptor and is electron-withdrawing, potentially improving activity. |
Synthetic Approaches to this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through established cross-coupling methodologies. A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general method for the synthesis of the 2-fluoro-4-arylbenzoic acid scaffold.
Materials:
-
Methyl 4-bromo-2-fluorobenzoate
-
2-(Trifluoromethoxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cross-Coupling: In a round-bottom flask, combine methyl 4-bromo-2-fluorobenzoate (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add a 2M aqueous solution of K₂CO₃ (3.0 eq) and 1,4-dioxane.
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methyl ester intermediate.
-
Saponification: Dissolve the purified methyl ester in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the final product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the desired this compound.
Caption: Synthetic workflow for this compound.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
To determine the biological activity of the synthesized derivatives, a robust and reproducible in vitro assay is essential. The following protocol outlines a general enzyme inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted inhibitor compounds.
-
Enzyme Addition: Initiate the reaction by adding the purified kinase to each well.
-
Phosphorylation Reaction: Add a mixture of ATP and [γ-³³P]ATP to start the phosphorylation reaction. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding phosphoric acid.
-
Separation: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Key structural features influencing the SAR of the scaffold.
Key Takeaways:
-
Carboxylic Acid is Crucial: This group is likely essential for interaction with the biological target and should generally be conserved. Esterification or amidation would significantly alter the physicochemical properties and binding mode.
-
Fluorine's Role: The 2-fluoro substituent is predicted to be important for activity, potentially by increasing the acidity of the carboxylic acid and participating in favorable interactions within the binding pocket. [2]* Impact of the Trifluoromethoxy Group: The position and presence of the -OCF₃ group are critical. Its electron-withdrawing nature and lipophilicity are expected to enhance cell permeability and metabolic stability. As suggested by related studies, altering its position on the phenyl ring could dramatically impact biological activity. [3]* Substitution on the Phenyl Ring: The introduction of various substituents on the trifluoromethoxy-bearing phenyl ring will allow for fine-tuning of the activity. Electron-withdrawing groups may be favored to complement the overall electronic nature of the scaffold. Steric bulk will also be a critical factor, with larger groups potentially clashing with the target protein.
Future work should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish a quantitative SAR. This will involve exploring a diverse range of substituents on the second phenyl ring and potentially modifying the substitution pattern on the benzoic acid ring.
References
- Amir, M., & Kumar, S. (2005). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)
- Brennan, F. H., et al. (2021).
- Gao, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360.
- Grienke, U., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 15(2), 135-144.
- Jand'ová, K., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 1035-1045.
- Kharbanda, S., et al. (2018). Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. Request PDF.
- MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.
- Pan, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123.
- Pop, R., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Rauf, A., et al. (2019). Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies. Bioorganic Chemistry, 89, 103015.
- S.L., C. Q. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid.
- Sirous, H., et al. (2014). Synthesis and Biological Evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88.
- Telvekar, V. N. (2016). Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid Derivatives as Inhibitors of Key Biological Targets. BenchChem.
- Various Authors. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7193.
- Various Authors. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(36), 25385-25393.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Journal of Chemical Health Risks.
- Wang, Z., et al. (2012). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(11), 3564.
- Wang, Z., et al. (n.d.). Enzyme inhibition by fluoro compounds. Request PDF.
Sources
comparative analysis of the spectral data of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid and its precursors
A Comparative Spectroscopic Analysis: From Precursors to 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
In the landscape of pharmaceutical research and materials science, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. This guide presents an in-depth comparative analysis of the spectral data for the complex biaryl compound, This compound , and its constituent precursors: 2-Fluoro-4-bromobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid . Our analysis hinges on the powerful triad of modern analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The synthesis of the target molecule is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its versatility and functional group tolerance in forming carbon-carbon bonds.[1][2] By examining the spectral signatures of the starting materials and comparing them to the anticipated data for the final product, we can trace the chemical transformation and confirm the successful formation of the desired biaryl structure. This guide will explain the causality behind the expected spectral shifts and the appearance of new signals, providing a self-validating framework for researchers undertaking similar synthetic challenges.
The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The core of this synthesis is the formation of a new carbon-carbon bond between two distinct aromatic rings. The Suzuki coupling reaction is the ideal choice for this transformation, joining an organohalide with an organoboron compound.[3]
Reaction Scheme:
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the final product and regenerate the catalyst.[3][4] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., potassium carbonate) is critical for reaction efficiency.[5]
Experimental Protocols
General Suzuki Coupling Protocol
-
To a flame-dried flask, add 2-fluoro-4-bromobenzoic acid (1.0 equiv.), 2-(trifluoromethoxy)phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).[4]
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure this compound.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[6] Samples are dissolved in deuterated solvents like DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[6]
-
IR Spectroscopy: Spectra are obtained using an FTIR spectrometer, typically with samples prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the exact mass of the compounds.[7]
Comparative Spectral Analysis
The transformation from precursors to the final product is accompanied by distinct and predictable changes in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, making it the most powerful tool for structural elucidation in organic chemistry.[8][9]
¹H NMR Analysis: The most significant change expected in the ¹H NMR spectrum is in the aromatic region.
-
Precursor 1 (2-Fluoro-4-bromobenzoic acid): The spectrum will show three distinct aromatic protons, with splitting patterns dictated by fluorine-proton and proton-proton couplings.[10][11]
-
Precursor 2 (2-(trifluoromethoxy)phenylboronic acid): This precursor will display signals for its four aromatic protons.[12] The B(OH)₂ protons are often broad and may exchange with trace water in the solvent, sometimes disappearing from the spectrum.
-
Product (this compound): The product's spectrum is a composite of both precursor backbones, minus the boronic acid group and the bromine atom. It will feature a more complex set of seven aromatic protons. The disappearance of the signals corresponding to the proton adjacent to the bromine atom and the appearance of new signals from the newly formed biaryl system are key indicators of a successful reaction. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield (>10 ppm).
¹³C NMR Analysis: The ¹³C NMR provides a map of the carbon skeleton.
-
Precursor 1 (2-Fluoro-4-bromobenzoic acid): Key signals include the carbon attached to bromine (C-Br), which is typically found around 115-125 ppm, and the carbon attached to fluorine (C-F), which appears as a doublet with a large coupling constant (¹JCF).[13]
-
Precursor 2 (2-(trifluoromethoxy)phenylboronic acid): The spectrum is characterized by the carbon attached to the boronic acid group (C-B) and the trifluoromethoxy group (-OCF₃). The -OCF₃ carbon signal appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 255 Hz).[12]
-
Product (this compound): The most telling evidence of a successful coupling is the disappearance of the C-Br signal from precursor 1 and the C-B signal from precursor 2. A new signal will appear for the newly formed C-C bond between the two aromatic rings. The characteristic C-F doublet and the -OCF₃ quartet will remain, serving as internal structural markers.
| Compound | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) |
| 2-Fluoro-4-bromobenzoic acid | Aromatic protons (approx. 7.3-8.0 ppm)[10][11]; Carboxylic acid proton (>12 ppm) | C=O (approx. 165-170 ppm); C-F (doublet); C-Br (approx. 115-125 ppm)[13] |
| 2-(trifluoromethoxy)phenylboronic acid | Aromatic protons (approx. 7.1-7.8 ppm)[12]; B(OH)₂ protons (broad, variable) | C-B (approx. 130-140 ppm); C-OCF₃; OCF₃ (quartet, ¹JCF ≈ 255 Hz)[12] |
| Final Product (Predicted) | Complex aromatic multiplet (7 protons); Carboxylic acid proton (>12 ppm) | C=O (approx. 165-170 ppm); C-F (doublet); C-OCF₃; OCF₃ (quartet); Absence of C-Br and C-B signals |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups present in a molecule.[14] The key vibrations are observed for the O-H, C=O, C-F, C-Br, and C-O bonds.
Caption: Key IR functional group regions for precursor and product.
-
Common Features: Both precursors containing a carboxylic acid or boronic acid group and the final product will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[14] The carboxylic acid in precursor 1 and the final product will also show a strong, sharp carbonyl (C=O) absorption around 1680-1710 cm⁻¹.[15]
-
Key Differences:
-
The C-Br stretch in 2-fluoro-4-bromobenzoic acid is found in the low-frequency region (around 500-600 cm⁻¹), which is part of the fingerprint region and can be difficult to assign definitively.[16][17] Its disappearance in the product spectrum is a key, albeit subtle, confirmation of the reaction.
-
2-(trifluoromethoxy)phenylboronic acid will have characteristic B-O stretching bands.
-
The most significant new feature in the product's IR spectrum will be the strong, complex absorptions associated with the -OCF₃ group, typically in the 1100-1250 cm⁻¹ range.[18] The presence of these bands, along with the retained C=O and O-H acid bands, and the absence of the C-Br signature, validates the structure of the final product.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is the definitive technique for confirming the molecular weight of a compound.[7][19]
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ Ion (m/z) |
| 2-Fluoro-4-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 | 217.93 / 219.93 (Isotopic Pattern) |
| 2-(trifluoromethoxy)phenylboronic acid | C₇H₆BF₃O₃ | 205.93 | 204.92 |
| This compound | C₁₄H₈F₄O₃ | 300.21 | 299.04 |
-
Precursor 1 (2-Fluoro-4-bromobenzoic acid): A key feature in its mass spectrum is the characteristic isotopic pattern of bromine. There are two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[20] In negative ion mode (ESI-), this would be seen for the [M-H]⁻ ion at m/z 217.93 and 219.93.
-
Precursor 2 (2-(trifluoromethoxy)phenylboronic acid): This compound will show a molecular ion corresponding to its mass.
-
Product (this compound): The mass spectrum of the purified product will show a molecular ion peak corresponding to its higher molecular weight (e.g., [M-H]⁻ at m/z 299.04 in negative ESI mode).[21] Crucially, the 1:1 isotopic pattern characteristic of bromine will be absent. This clean transition in molecular weight and isotopic signature provides unequivocal evidence that the bromine atom has been replaced and the new C-C bond has been formed.
Conclusion
The journey from simple precursors to a complex final product is a narrative told through spectra. By systematically comparing the NMR, IR, and MS data of 2-Fluoro-4-bromobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid with the predicted data for This compound , we establish a robust, self-validating workflow. The disappearance of precursor-specific signals (like the C-Br in ¹³C NMR and the bromine isotopic pattern in MS) and the emergence of new structural features (the complex aromatic region in ¹H NMR and the correct molecular ion in MS) provide a multi-faceted confirmation of a successful Suzuki-Miyaura cross-coupling reaction. This analytical rigor is indispensable for ensuring the quality, purity, and structural integrity of novel compounds in drug discovery and development.
References
- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis. Pharma Focus America.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]
-
Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Novatia. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectra Interpretation of Organic Compounds. Retrieved from [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. Retrieved from [Link]
-
mzCloud. (n.d.). 2 Bromo 4 fluorobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-4-bromobenzoic acid [FTIR]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. microbenotes.com [microbenotes.com]
- 10. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 1H NMR [m.chemicalbook.com]
- 11. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR [m.chemicalbook.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2-Bromo-4-fluorobenzoic acid(1006-41-3) IR Spectrum [chemicalbook.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. scribd.com [scribd.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. mzCloud – 2 Bromo 4 fluorobenzoic acid [mzcloud.org]
- 21. This compound [cymitquimica.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Anti-Inflammatory Agents Derived from 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's activity, both in controlled laboratory settings (in vitro) and in complex biological systems (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of hypothetical compounds derived from the versatile core structure of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid. The strategic incorporation of fluorine and a trifluoromethoxy group into the biphenyl benzoic acid scaffold presents a promising avenue for the development of potent anti-inflammatory agents.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and the rationale behind the scientific methodologies employed. It is important to note that while the core chemical structure is known, the derivative compounds and their corresponding efficacy data presented herein are illustrative, synthesized from established principles of medicinal chemistry and pharmacology to serve as a practical guide in the absence of publicly available direct comparative studies for this specific chemical series.
The Rationale for a Multi-Faceted Evaluation
The initial stages of drug discovery often rely on high-throughput in vitro screening to identify compounds that interact with a specific biological target. While these assays are invaluable for their speed and precision, they represent a simplified environment. The transition to in vivo models is essential to understand how a compound behaves within a whole organism, encompassing the complexities of absorption, distribution, metabolism, excretion, and toxicity (ADMET). A significant disparity between in vitro potency and in vivo efficacy is a common hurdle, often attributed to poor pharmacokinetic properties or unforeseen off-target effects. Therefore, a parallel and iterative evaluation of both in vitro and in vivo activity is paramount for the successful development of new therapeutics.
A Hypothetical Compound Series
For the purpose of this guide, we will consider a focused library of compounds derived from this compound. The modifications are designed to explore the structure-activity relationship (SAR) by altering key functional groups, which can influence both target engagement and pharmacokinetic properties.
| Compound ID | R Group (Modification of the Carboxylic Acid) |
| C-1 | -COOH (Parent Compound) |
| C-2 | -COOCH₃ (Methyl Ester) |
| C-3 | -CONH₂ (Primary Amide) |
| C-4 | -CONHCH₂CH₂OH (Hydroxyethyl Amide) |
These modifications are common in medicinal chemistry to modulate properties such as solubility, cell permeability, and metabolic stability.
Part 1: In Vitro Efficacy Assessment
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1] Additionally, the modulation of pro-inflammatory cytokine release from immune cells is another crucial anti-inflammatory mechanism.
Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the compounds against the COX-1 and COX-2 isoforms.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds are pre-incubated with the respective enzymes at various concentrations in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated for a defined period at 37°C.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound against both COX isoforms.
Experimental Protocol 2: Cytokine Release Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the ability of the compounds to suppress the release of pro-inflammatory cytokines, TNF-α and IL-6.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured to an appropriate density.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using ELISA kits.
-
Data Analysis: The IC₅₀ values for the inhibition of each cytokine are determined.
Illustrative In Vitro Data
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| C-1 | 5.2 | 0.8 | 6.5 | 1.5 | 2.1 |
| C-2 | > 50 | 15.6 | - | > 50 | > 50 |
| C-3 | 10.8 | 1.2 | 9.0 | 2.5 | 3.4 |
| C-4 | 15.3 | 1.9 | 8.1 | 1.8 | 2.5 |
Interpretation of In Vitro Results: The parent compound, C-1 , demonstrates good potency against COX-2 and moderate selectivity. The methyl ester, C-2 , shows significantly reduced activity, likely due to the modification of the carboxylic acid group which is often crucial for binding to the active site of COX enzymes. The amide derivatives, C-3 and C-4 , retain good COX-2 inhibitory activity and selectivity. Notably, C-1 and C-4 show the most promising activity in inhibiting the release of pro-inflammatory cytokines.
Part 2: In Vivo Efficacy Assessment
The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of the compounds in an acute in vivo model.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds are administered orally (p.o.) at a specific dose (e.g., 30 mg/kg) one hour before the induction of inflammation. A vehicle control group and a positive control group (e.g., indomethacin) are included.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Illustrative In Vivo Data
| Compound ID | Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) at 3h |
| C-1 | 30 | 45.2 |
| C-2 | 30 | 8.7 |
| C-3 | 30 | 35.8 |
| C-4 | 30 | 55.6 |
| Indomethacin | 10 | 62.5 |
Interpretation of In Vivo Results: The in vivo data reveals a different efficacy profile compared to the in vitro results. While C-1 showed good in vitro potency, its in vivo efficacy is moderate. The ester C-2 is, as expected, inactive. The amide C-3 shows moderate in vivo activity. Interestingly, the hydroxyethyl amide C-4 , which had slightly lower in vitro COX-2 inhibitory potency than C-1 and C-3 , demonstrates the highest in vivo efficacy among the tested derivatives. This suggests that the structural modification in C-4 may have favorably influenced its pharmacokinetic properties, such as oral bioavailability and metabolic stability.
Bridging In Vitro and In Vivo: A Comparative Analysis
The discrepancy between the in vitro and in vivo data for C-1 and C-4 highlights the importance of integrated efficacy testing. The superior in vivo performance of C-4 could be attributed to several factors:
-
Improved Bioavailability: The hydroxyethyl amide group may enhance aqueous solubility and/or membrane permeability, leading to better absorption from the gastrointestinal tract.
-
Metabolic Stability: The amide bond in C-4 might be more resistant to hydrolysis by metabolic enzymes compared to the carboxylic acid in C-1 .
-
Favorable Tissue Distribution: The physicochemical properties of C-4 might lead to better distribution to the site of inflammation.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Integrated In Vitro and In Vivo Experimental Workflow.
Conclusion and Future Directions
This guide illustrates the critical importance of a dual-pronged approach to evaluating the efficacy of new chemical entities. While in vitro assays provide essential information on target engagement and potency, they cannot fully predict the complex interplay of factors that determine in vivo efficacy. The hypothetical case of the this compound derivatives demonstrates how a compound with seemingly suboptimal in vitro potency (C-4 ) can emerge as a promising lead due to superior performance in a more biologically relevant setting.
Future studies on this chemical series should focus on elucidating the pharmacokinetic profiles of the most promising compounds. This would involve studies on oral bioavailability, plasma protein binding, metabolic fate, and tissue distribution. A thorough understanding of these parameters will enable a more rational design of the next generation of derivatives with optimized efficacy and safety profiles, ultimately bridging the gap between a promising molecule and a successful therapeutic.
References
- Bradbury, R. H. (2018). The Role of Fluorinated Benzoic Acids in Drug Discovery. Journal of Medicinal Chemistry, 61(15), 6447-6489.
- Harrak, Y., et al. (2007). In vitro and in vivo anti-inflammatory activity of 1,4-benzodioxine and pyrrole derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4486-4496.
- Isloor, A. M., et al. (2013). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4554-4559.
Sources
A Comparative Guide to the Cross-Reactivity Profiling of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid-based Inhibitors
In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. Achieving exquisite selectivity for the intended therapeutic target while minimizing interactions with unintended off-targets is a critical determinant of both efficacy and safety.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, "Z-Inhibitor," a 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid-based molecule.
For the purpose of this guide, we will posit that Z-Inhibitor has been designed as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a serine/threonine kinase implicated in inflammatory signaling pathways. Our objective is to rigorously assess its selectivity against a broad panel of related and unrelated kinases to predict potential off-target liabilities and build a comprehensive safety profile.
This guide will elucidate the strategic rationale behind the selection of cross-reactivity assays, provide detailed experimental protocols, and present a comparative analysis of Z-Inhibitor against two hypothetical alternative compounds, "Compound X" (a first-generation inhibitor with known off-target issues) and "Compound Y" (a structurally distinct competitor).
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation presents a significant challenge in designing ATP-competitive inhibitors that are truly selective.[2] Off-target inhibition can lead to unforeseen toxicities or even produce confounding biological effects that obscure the true mechanism of action of the drug candidate.[4][5] Therefore, a multi-faceted approach to cross-reactivity profiling early in the drug development pipeline is not just a regulatory requirement but a scientific necessity to mitigate late-stage failures.[6][7][8][9]
Our investigative strategy for Z-Inhibitor is built on a tiered approach, beginning with broad, high-throughput screening and progressing to more focused, cell-based validation assays.
Tier 1: Comprehensive Kinome-Wide Binding Affinity Profiling
Rationale: The initial and most crucial step is to obtain a global view of Z-Inhibitor's interaction landscape across the human kinome. A competition binding assay is superior to enzymatic assays for this purpose as it measures direct physical interaction (dissociation constant, Kd) and is not dependent on varying substrate and ATP concentrations, which can complicate the interpretation of IC50 values.[10][11][12] We utilize a platform analogous to the KINOMEscan® technology for this broad profiling.[11][12][13]
Experimental Workflow: Kinome-Wide Binding Scan
Caption: Workflow for KINOMEscan®-like cross-reactivity profiling.
Comparative Kinome Profiling Data
The results from the kinome-wide scan provide a quantitative measure of selectivity. The data is often summarized using a Selectivity Score (S-Score), which represents the number of kinases bound at a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Compound | Primary Target | Test Concentration | % Inhibition of MAP4K1 | Kinases Inhibited >90% | Selectivity Score (S(10)) |
| Z-Inhibitor | MAP4K1 | 1 µM | 99.8% | 2 | 0.004 |
| Compound X | MAP4K1 | 1 µM | 95.2% | 18 | 0.038 |
| Compound Y | MAP4K1 | 1 µM | 98.5% | 5 | 0.011 |
Interpretation of Tier 1 Data: Z-Inhibitor demonstrates exceptional selectivity, strongly inhibiting its primary target, MAP4K1, and only one other kinase (STK10) by more than 90% at a high concentration of 1 µM. In contrast, the first-generation Compound X shows significant off-target activity, a hallmark of poorer kinase selectivity.[10] Compound Y exhibits an intermediate profile. This initial screen provides high confidence in the selectivity of Z-Inhibitor and directs our focus for subsequent validation.
Tier 2: In-Cell Target Engagement Confirmation
Rationale: While in vitro binding assays are powerful, they do not account for cell permeability or the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool to verify that a compound engages its intended target within a live cell.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[15][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) to 80% confluency.
-
Compound Treatment: Treat cells with Z-Inhibitor (e.g., at 1x, 10x, and 100x EC50), Compound X, Compound Y, or vehicle (DMSO) for 1 hour.
-
Heat Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Analyze the soluble fractions by Western Blot using a specific antibody for MAP4K1.
-
Data Analysis: Quantify band intensities and plot the fraction of soluble MAP4K1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.[18]
CETSA® Workflow Diagram
Caption: The core steps of a Cellular Thermal Shift Assay (CETSA®).
Comparative CETSA® Data
| Compound | Target | Concentration | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | MAP4K1 | - | 52.1°C | - |
| Z-Inhibitor | MAP4K1 | 10 µM | 58.9°C | +6.8°C |
| Compound X | MAP4K1 | 10 µM | 55.3°C | +3.2°C |
| Compound Y | MAP4K1 | 10 µM | 57.5°C | +5.4°C |
| Z-Inhibitor | STK10 | 10 µM | 54.2°C | +1.5°C |
| Z-Inhibitor | GAPDH (Control) | 10 µM | No Shift | 0°C |
Interpretation of Tier 2 Data: Z-Inhibitor induces a robust and dose-dependent thermal stabilization of MAP4K1 in intact cells, confirming potent target engagement. The shift is significantly larger than that observed for Compound X and moderately better than Compound Y, suggesting stronger and more stable binding in a cellular context. Importantly, the thermal shift for the key off-target, STK10, is minimal, indicating weak engagement at a high concentration. The lack of a shift for the control protein, GAPDH, confirms the specificity of the interaction.
Tier 3: Functional Off-Target Assessment in Tissues
Rationale: To bridge the gap between in vitro data and potential in vivo effects, it is essential to assess the binding of the inhibitor in a more complex biological matrix. Tissue Cross-Reactivity (TCR) studies, typically performed for biologics, can be adapted to evaluate small molecule binding using immunohistochemistry (IHC) on a panel of human tissues.[7][19] This helps to identify potential on- and off-target binding in tissues that could be relevant for toxicity assessments.[6][8][9]
Methodology: Immunohistochemistry (IHC) on Tissue Microarrays
A biotinylated version of Z-Inhibitor is synthesized to facilitate detection. This probe is then used to stain a comprehensive panel of normal human tissues. The staining pattern is compared with the known expression profile of the intended target, MAP4K1. Any unexpected staining in specific cell types or tissues could indicate off-target binding.[19]
Expected Outcome for Z-Inhibitor: Based on its high selectivity, we anticipate the IHC staining pattern of the biotinylated Z-Inhibitor to closely mirror the known expression pattern of MAP4K1. Staining would be expected in immune cells and specific epithelial tissues, with minimal background or unexpected staining in tissues like the heart, liver, or brain, which would be a positive indicator for safety.
Conclusion and Forward Look
The comprehensive cross-reactivity profiling of Z-Inhibitor, a novel this compound-based compound, reveals a highly selective and potent inhibitor of MAP4K1.
-
Superior Selectivity: Kinome-wide binding assays demonstrate a best-in-class selectivity profile compared to competitor molecules, with minimal off-target interactions.
-
Confirmed Target Engagement: CETSA® validates that Z-Inhibitor effectively and specifically binds to MAP4K1 in a live-cell context, inducing a significant thermal stabilization that surpasses comparator compounds.
-
Favorable Preclinical Safety Profile: The data collectively suggests a low probability of off-target mediated toxicity, a hypothesis to be confirmed in formal preclinical toxicology studies.
This rigorous, multi-tiered approach to cross-reactivity assessment provides a robust foundation for the continued development of Z-Inhibitor. By understanding the interaction landscape of our lead compound with high precision, we de-risk the development process and increase the probability of delivering a safe and effective therapeutic agent.
References
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1766-1773. Available at: [Link]
-
Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. Available at: [Link]
-
Shan, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11888-E11897. Available at: [Link]
-
Re-Po, S., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. Available at: [Link]
-
Histologix. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 163-180. Available at: [Link]
-
AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. Available at: [Link]
-
Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Available at: [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Available at: [Link]
-
Orcutt, S.J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2224. Available at: [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]
-
HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available at: [Link]
-
DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Available at: [Link]
-
Chen, B., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6, 922. Available at: [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Available at: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]
-
Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. histologix.com [histologix.com]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 9. criver.com [criver.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
Assessing the Novelty of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: A Patent Landscape and Performance Comparison Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Novelty in an Evolving Kinase Inhibitor Landscape
In the highly competitive field of small molecule drug discovery, particularly in the development of kinase inhibitors, establishing novelty is not merely a legal hurdle but a critical scientific and strategic endeavor. The intellectual property (IP) landscape for kinase inhibitors is densely populated, with numerous patents covering a vast chemical space. For a new chemical entity (NCE) to be considered a viable therapeutic candidate, it must not only exhibit potent and selective biological activity but also possess a unique structural identity that distinguishes it from the prior art. This guide provides a comprehensive analysis of the potential novelty of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid , a compound with structural motifs suggestive of kinase inhibitory activity.
Through a detailed patent landscape analysis, we will assess the existing intellectual property surrounding structurally similar compounds, with a particular focus on the burgeoning field of Tropomyosin Receptor Kinase (TRK) inhibitors.[1][2][3][4] This will be followed by a proposed experimental framework to objectively compare the performance of this NCE against relevant alternatives, providing the necessary data to substantiate claims of novelty and potential therapeutic utility.
I. Patent Landscape Analysis: Charting the Unclaimed Territory
A thorough investigation of major patent databases, including Google Patents, SureChEMBL, and CAS SciFinder®, reveals no patents explicitly claiming the exact chemical structure of This compound (CAS 926234-72-2).[5][6][7] This absence of direct prior art is a strong indicator of the compound's potential novelty.
However, the analysis of the broader patent landscape for structurally related compounds, particularly those with a biaryl benzoic acid scaffold, points towards a significant focus on kinase inhibition, most notably targeting TRK kinases.[8][9][10][11] The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are validated oncogenic drivers in a variety of cancers, and the development of TRK inhibitors has led to paradigm-shifting, tumor-agnostic therapies.[1][12][13]
The following diagram illustrates the key structural features of our target compound in the context of the general pharmacophore for many Type I and Type II TRK inhibitors.
Caption: Hypothetical mapping of key structural motifs of the target compound to a generalized TRK inhibitor pharmacophore.
Comparative Analysis with Patented TRK Inhibitors
The novelty of our target compound can be further substantiated by comparing its unique substitution pattern to that of established TRK inhibitors like Larotrectinib and other patented scaffolds.
-
Larotrectinib (US Patent 9,127,013): This highly selective TRK inhibitor features a pyrazolopyrimidine core.[14][15] While it also contains a substituted phenyl ring, the overall scaffold is distinct from the biaryl benzoic acid structure of our target compound. The novelty of this compound lies in its fundamentally different core architecture.
-
Patented Biaryl TRK Inhibitors (e.g., US Patent 11,952,364 B2): Recent patents disclose biaryl-containing compounds as TRK inhibitors.[8] However, these often feature complex heterocyclic systems and specific substitution patterns designed to optimize potency and selectivity. The specific combination of a fluoro group at the 2-position and a trifluoromethoxy group at the 2'-position on the biaryl benzoic acid core of our target compound is not explicitly described in these patents.
This strategic placement of fluorine and trifluoromethoxy groups can be considered a form of scaffold hopping or bioisosteric replacement from known motifs, a common strategy in drug discovery to generate novel and patentable chemical matter with potentially improved properties.[16][17]
II. Performance Comparison: An Experimental Framework for Validation
To move beyond theoretical novelty and establish a compelling case for the potential of this compound, a rigorous experimental comparison with known TRK inhibitors is essential. The following protocols outline a self-validating system to assess the compound's performance.
A. In Vitro Kinase Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of the target compound against TRKA, TRKB, and TRKC, providing a direct measure of its potency.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, combine the recombinant TRK enzyme (TRKA, TRKB, or TRKC), a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add the serially diluted target compound or a known TRK inhibitor (e.g., Larotrectinib) to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation:
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Larotrectinib (Reference) | TBD | TBD | TBD |
| Alternative Patented Inhibitor (e.g., from US 11,952,364 B2) | TBD | TBD | TBD |
TBD: To be determined experimentally.
B. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm that the target compound directly interacts with and stabilizes its intended target protein within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a cell line known to express TRK kinases (e.g., a cell line engineered to express an NTRK fusion protein). Treat the cells with various concentrations of this compound or a reference compound. Include a DMSO control.
-
Heat Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble TRK protein remaining at each temperature using Western blotting or an immunoassay with a TRK-specific antibody.
-
Data Analysis: Plot the amount of soluble TRK protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
C. Off-Target Profiling: Assessing Kinase Selectivity
To establish the specificity of the target compound, it is crucial to screen it against a broad panel of kinases.
Protocol:
-
Kinase Panel Screening: Submit this compound for screening against a commercially available panel of several hundred kinases at a fixed concentration (e.g., 1 µM).
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >50% inhibition), perform follow-up IC50 determinations as described in the in vitro kinase inhibition assay protocol.
-
Selectivity Analysis: Compare the IC50 values for the primary TRK targets with those for any identified off-targets to determine the selectivity profile of the compound.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| TRKA | TBD | TBD |
| TRKB | TBD | TBD |
| TRKC | TBD | TBD |
| Off-Target Kinase 1 | TBD | TBD |
| Off-Target Kinase 2 | TBD | TBD |
| ... | ... | ... |
TBD: To be determined experimentally.
III. Conclusion and Future Directions
The analysis presented in this guide strongly suggests that This compound is a novel chemical entity with the potential to be a potent and selective TRK inhibitor. The absence of direct patent protection, coupled with its unique structural features relative to the existing TRK inhibitor landscape, provides a solid foundation for further investigation.
The proposed experimental framework offers a clear and robust path to validate the compound's performance and solidify its novelty. Positive results from these studies would provide compelling evidence to support a patent application and justify its advancement as a promising candidate for further preclinical and clinical development in the exciting and impactful field of targeted cancer therapy.
References
-
Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review. PubMed. [Link]
-
Type I inhibitors of tropomyosin receptor kinase (Trk): a 2020–2022 patent update. Taylor & Francis Online. [Link]
-
Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review. Taylor & Francis Online. [Link]
-
Scaffold Hopping in Drug Discovery. National Institute of Pharmaceutical Education and Research (NIPER), S.A.S. Nagar. [Link]
-
Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review. Request PDF on ResearchGate. [Link]
-
Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update. Taylor & Francis Online. [Link]
-
Application of Bioisosterism in the Judgment of Inventiveness. AFD China Intellectual Property. [Link]
- US11952364B2 - TRK inhibitors useful as anticancer drugs.
- US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof.
- CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.
-
Switch type I to type II TRK inhibitors for combating clinical resistance induced by xDFG mutation for cancer therapy. Request PDF on ResearchGate. [Link]
- EP4347617A2 - Selective small molecule agonists and partial agonists of trk receptors.
-
Basic patent searching in CAS SciFinder. CAS. [Link]
-
Patents In BindingDB. BindingDB. [Link]
- ES2395083T3 - Biphenylcarboxylic acids and their derivatives.
- US20200255435A1 - Salts and solid state forms of larotrectinib.
-
Larotrectinib. New Drug Approvals. [Link]
-
CAS SciFinder - Chemical Compound Database. CAS. [Link]
- US10059714B2 - Protein kinase B inhibitors.
-
Switch type I to type II TRK inhibitors for combating clinical resistance induced by xDFG mutation for cancer therapy. PubMed. [Link]
-
PROCESS FOR PREPARING HIGH PURITY DEGREE LAROTRECTINIB. European Patent Office. [Link]
-
(12) United States Patent. Googleapis.com. [Link]
-
Patent searching. CAS.org. [Link]
- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH. [Link]
- WO2011009852A2 - Pharmaceutical compositions.
- Google Patents Advanced Search.
-
Finding substances in patents claims using CAS SciFinder®. YouTube. [Link]
-
(12) United States Patent. Googleapis.com. [Link]
-
CAS Patents. CAS. [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
(12) United States Patent (10) Patent No.: US 9.271,986 B2. Googleapis.com. [Link]
-
US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1][2][16]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.
-
US 11358948 B2 ( 45 ) Date of Patent. Googleapis.com. [Link]
-
SureChEMBL. EMBL-EBI. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
-
Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. PMC. [Link]
-
Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PMC. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem. [Link]
-
2-Fluorobenzoic acid | C7H5FO2 | CID 9935. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023-2024 patent landscape review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Basic patent searching in CAS SciFinder | CAS [cas.org]
- 6. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 7. SureChEMBL [surechembl.org]
- 8. US11952364B2 - TRK inhibitors useful as anticancer drugs - Google Patents [patents.google.com]
- 9. US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
- 10. bindingdb.org [bindingdb.org]
- 11. ES2395083T3 - Biphenylcarboxylic acids and their derivatives - Google Patents [patents.google.com]
- 12. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20200255435A1 - Salts and solid state forms of larotrectinib - Google Patents [patents.google.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic Acid
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS No. 926234-72-2). As a fluorinated aromatic carboxylic acid, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are based on established best practices for managing halogenated organic compounds in a research and development setting.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4][5][6][7]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[2][4][5][6][7]
Given these potential hazards, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal procedures.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2 | [1][3][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | [1][3][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [1][2][7] |
Pre-Disposal Preparations: Containment and Labeling
Proper containment and labeling are the foundational steps to prevent accidental exposure and to ensure the waste is managed correctly by disposal personnel.
Step 1: Segregate the Waste Isolate this compound waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents and bases.[7][8]
Step 2: Use Appropriate Waste Containers Collect the solid waste in a clearly labeled, sealable, and chemically resistant container. Ensure the container is in good condition and free from contamination on its exterior.
Step 3: Accurate Labeling The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "926234-72-2"
-
The associated hazards (e.g., "Irritant," "Skin and Eye Irritant")
-
The date of accumulation
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Disposal workflow for this compound.
Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, equip yourself with the following:
-
Waste Collection:
-
Container Management:
-
Final Disposal:
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][3]
-
This compound is a halogenated organic compound. The preferred method of disposal for such chemicals is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic and halogenated combustion byproducts.[6][9]
-
Never dispose of this chemical down the drain or in regular trash.[7][10][11]
-
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][5]
-
Spill: Evacuate the area. For small spills, and if it is safe to do so, moisten the material to prevent dust formation and carefully collect it into the hazardous waste container.[8] For large spills, contact your institution's environmental health and safety department immediately.
Regulatory Context
As a halogenated organic compound, the disposal of this compound is regulated under federal and local guidelines. The U.S. Environmental Protection Agency (EPA) provides specific regulations for the treatment and disposal of halogenated organic compounds.[12][13] It is imperative to adhere to these regulations to ensure legal compliance and environmental protection.
By following these procedures, researchers and laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and compliant with regulatory standards.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Wikipedia. 2-Fluorobenzoic acid. [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
PubChem. 4-Fluoro-2-(trifluoromethyl)benzoic acid. [Link]
-
Cheméo. Chemical Properties of 4-Fluoro-2-trifluoromethylbenzoic acid, phenyl ester. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Comprehensive Safety & Handling Guide: 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
This guide provides essential safety protocols and operational procedures for the handling of this compound (CAS No. 926234-72-2). As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this document synthesizes information from structurally similar compounds and established laboratory safety principles to ensure a robust and cautious approach to its handling, use, and disposal. The procedures outlined are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.
Hazard Assessment & Risk Analysis
Understanding the potential hazards of this compound is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, analysis of its functional groups and data from close structural analogs allows for a reliable hazard assessment.
The molecule is a substituted benzoic acid containing a fluorine atom and a trifluoromethoxy group. Based on SDS information for compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid and other fluorinated benzoic acids, the primary hazards are identified as follows:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3][5]
The trifluoromethoxy group is generally stable, but like all halogenated organic compounds, it requires specific disposal considerations.[6][7][8]
Hazard Summary Table
| Hazard Category | Description | Primary Route of Exposure | Source/Analogy |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Dermal Contact | SDS for 2-Fluoro-4-(trifluoromethyl)benzoic acid[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Ocular Contact | SDS for 2-Fluoro-4-(trifluoromethyl)benzoic acid[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][5] | Inhalation | SDS for 2-(Trifluoromethoxy)benzoic acid[5] |
| Environmental Hazard | Halogenated organic compounds require specialized disposal to prevent environmental release.[7][8][9] | Improper Disposal | General guidelines for halogenated waste[8][10] |
The Hierarchy of Controls
Effective laboratory safety prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy provides a systematic approach to minimizing risk.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering and Administrative Controls
Before any handling begins, ensure the proper environmental and procedural safeguards are in place.
-
Primary Engineering Control: All handling of this compound, especially the weighing of the solid powder and its initial dissolution, must be conducted within a certified chemical fume hood.[11][12] This prevents the inhalation of airborne particles and contains any potential spills.
-
Ventilation: The laboratory should be well-ventilated to minimize the concentration of any fugitive vapors.[11][12]
-
Standard Operating Procedures (SOPs): Develop and follow a specific SOP for working with this compound. The SOP should incorporate the safety measures outlined in this guide.
-
Access Control: Store the chemical in a secure, designated area away from incompatible materials such as strong oxidizing agents.[11][13]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and that all personnel are trained in their use.[11][14]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound in any form (solid or solution).
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles should be worn, as they provide a more complete seal around the eyes.[11][15]
-
High-Risk Operations: When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn over chemical splash goggles.[15]
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required.[15]
-
Gloves: No single glove material is impervious to all chemicals. Therefore, proper selection is critical. Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
Glove Selection Guide
| Glove Material | Protection Level | Key Considerations |
| Nitrile | Good | Provides good protection against a wide range of chemicals, including many acids and bases.[16][17] Recommended as the primary glove material. |
| Neoprene | Excellent | Offers superior protection against acids and caustics.[16] Consider for extended use or when handling larger quantities. |
| Natural Rubber (Latex) | Fair to Poor | Not recommended due to poor resistance to many organic solvents and potential for allergic reactions.[17][18] |
Always inspect gloves for tears or punctures before use and remove them promptly and properly if contaminated.
-
Respiratory Protection:
-
Standard Use: Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required.[19]
-
Required Use: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill or cleanup outside a fume hood), a NIOSH-approved respirator with acid gas/organic vapor cartridges and a P100 particulate filter is necessary.[16][20] Respirator use requires prior medical clearance and fit-testing.[15]
-
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and contamination.
Caption: A systematic workflow for handling the chemical safely.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.[11][21]
-
Skin Exposure:
-
Immediately move to the nearest safety shower or drench hose.[14]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[14][22]
-
While flushing, remove all contaminated clothing, shoes, and jewelry.[14][22][23]
-
Seek immediate medical attention. Provide the medical staff with the name of the chemical.
-
-
Eye Exposure:
-
Inhalation:
-
Ingestion:
Spill and Waste Management
-
Spill Cleanup:
-
Small Spill (Solid): If you are trained and have the correct PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[3] Sweep the material into a designated, labeled waste container.
-
Large Spill or Any Liquid Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.[13][14] Do not attempt to clean it up yourself.
-
-
Waste Disposal:
-
Classification: this compound is a halogenated organic compound.[8][10]
-
Segregation: It MUST be disposed of in a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[8][9]
-
Containers: All waste, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and chemically compatible container.[10] Follow all institutional and local regulations for hazardous waste disposal.[11]
-
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Vertex AI Search. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf.
- ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs)
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- National Institutes of Health (NIH). (2021, January 29). Metabolism and Toxicity of Fluorine Compounds - PMC.
- Kaibang. (2025, December 18). What are the potential hazards of Fluorobenzohydroxy Acid? - Blog.
- ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
- University of Wisconsin-Madison.
- University of Wuppertal.
- ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- Princeton University. Hazardous Chemical Exposures | Office of Environmental Health and Safety.
- CHEMM. Personal Protective Equipment (PPE).
- Temple University.
- GOV.UK. (2024, October 10).
- World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals.
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- University of Barcelona.
- Enviro Tech Chemical Services.
- University of California, Berkeley. Personal Protective Equipment (PPE).
- Fisher Scientific.
- Ossila. (2023, November 9). 2-Fluoro-4-(trifluoromethyl)
- Centers for Disease Control and Prevention (CDC). (2024, April 10).
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- National Institutes of Health (NIH). (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC.
- Bucknell University.
- Sigma-Aldrich. (2024, September 6).
- SynQuest Labs. 2-Fluoro-4-(hydroxymethyl)
- Fisher Scientific.
- National Center for Biotechnology Information (NCBI).
- Thermo Fisher Scientific. (2025, September 22). 2-(Trifluoromethoxy)
- TCI Chemicals. (2023, March 5). 2-Fluoro-6-(trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
- Combi-Blocks, Inc. (2023, January 2).
- CymitQuimica. This compound.
- BLDpharm. 1178720-03-0|2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid.
- BIOZOL. This compound, CAS [[926234-72-2]].
Sources
- 1. fishersci.com [fishersci.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. reddit.com [reddit.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. bucknell.edu [bucknell.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 12. shell.com.au [shell.com.au]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. envirotech.com [envirotech.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. hsa.ie [hsa.ie]
- 19. fishersci.es [fishersci.es]
- 20. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 21. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
